Biotin-PEG36-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H165N3O40S/c89-82(4-2-1-3-81-84-80(79-129-81)87-85(92)88-84)86-6-8-94-10-12-96-14-16-98-18-20-100-22-24-102-26-28-104-30-32-106-34-36-108-38-40-110-42-44-112-46-48-114-50-52-116-54-56-118-58-60-120-62-64-122-66-68-124-70-72-126-74-76-128-78-77-127-75-73-125-71-69-123-67-65-121-63-61-119-59-57-117-55-53-115-51-49-113-47-45-111-43-41-109-39-37-107-35-33-105-31-29-103-27-25-101-23-21-99-19-17-97-15-13-95-11-9-93-7-5-83(90)91/h80-81,84H,1-79H2,(H,86,89)(H,90,91)(H2,87,88,92)/t80-,81-,84-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPMNLPEKQXDGN-ALBHDOOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H165N3O40S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1901.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Biotin-PEG36-acid: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG36-acid is a heterobifunctional linker that has emerged as a critical tool in modern biotechnology and pharmaceutical research. This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols essential for its effective use. Featuring a biotin moiety for high-affinity binding to streptavidin and avidin, a long-chain polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent conjugation, this compound offers a unique combination of features that enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules. This document will delve into the specifics of its application in bioconjugation, immunoassays, and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), providing researchers with the detailed knowledge required to leverage this versatile reagent in their work.
Introduction to this compound
This compound is a molecule designed for the sophisticated covalent modification of proteins, peptides, and other biomolecules. Its structure is tripartite, consisting of:
-
A Biotin Headgroup: This vitamin H derivative exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin (dissociation constant, Kd ≈ 10⁻¹⁵ M), forming the basis for numerous detection and purification systems.
-
A Polyethylene Glycol (PEG) Spacer: The 36-unit PEG chain is a hydrophilic and flexible spacer that imparts several advantageous properties to the molecule and its conjugates. These include increased aqueous solubility, reduced immunogenicity, and minimized steric hindrance, which can be critical for maintaining the biological activity of the conjugated molecule. The length of the PEG chain can influence the binding kinetics with avidin and streptavidin.[1][2]
-
A Terminal Carboxylic Acid: This functional group provides a reactive handle for the covalent attachment to primary amines on target molecules, such as the lysine residues of proteins, through the formation of a stable amide bond.
The combination of these three components in a single reagent makes this compound a powerful tool for a wide array of applications in drug development, diagnostics, and fundamental research.
Physicochemical and Technical Data
A thorough understanding of the physicochemical properties of this compound is crucial for its successful application. The following tables summarize key quantitative data for this reagent.
| Property | Value | Reference |
| Chemical Formula | C85H165N3O40S | [3][4] |
| Molecular Weight | 1901.3 g/mol | [3] |
| CAS Number | 948595-11-7 | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% |
| Property | Details | Reference |
| Solubility | Soluble in water, DMSO, and DMF. | |
| Storage Conditions | Store at -20°C, desiccated. Allow to equilibrate to room temperature before opening to prevent moisture condensation. | |
| Stability | The carboxylic acid is stable under recommended storage conditions. Stability in solution is dependent on pH and buffer composition. Avoid repeated freeze-thaw cycles of solutions. |
Core Applications and Experimental Protocols
Bioconjugation via Amine Coupling
The most prevalent application of this compound is the biotinylation of proteins and other amine-containing molecules. This is typically achieved through a carbodiimide-mediated coupling reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Mechanism of Action:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS or Sulfo-NHS displaces the O-acylisourea to form a more stable amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with primary amines on the target molecule to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.
Experimental Workflow for EDC/NHS-mediated Biotinylation:
Detailed Protocol for Antibody Biotinylation:
Materials:
-
This compound
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 10- to 50-fold molar excess of this compound with a 1.5-fold molar excess of both EDC and Sulfo-NHS (relative to the this compound) in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated this compound solution to the antibody solution. The final concentration of the antibody should be between 1-10 mg/mL.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, non-reacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Quantification of Biotinylation (HABA Assay):
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Application in Immunoassays (ELISA)
Biotinylated antibodies are extensively used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), to enhance signal amplification. The high affinity of the biotin-streptavidin interaction allows for the attachment of multiple enzyme-conjugated streptavidin molecules to a single biotinylated detection antibody.
Workflow for a Sandwich ELISA using a Biotinylated Detection Antibody:
Role in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Biotin-PEG linkers, including this compound, can be incorporated into PROTAC design. The biotin moiety can serve as a versatile handle for various applications, including:
-
Affinity purification of the PROTAC or its protein complexes.
-
Target engagement studies using techniques like pull-down assays.
-
As a warhead to target proteins that have a biotin-binding pocket.
Conceptual Workflow for PROTAC Synthesis and Application:
Conclusion
This compound is a highly valuable and versatile reagent for researchers in the life sciences. Its well-defined structure, combining the high-affinity biotin tag with a long, hydrophilic PEG spacer and a reactive carboxylic acid, enables a wide range of applications from fundamental protein studies to the development of novel therapeutics. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers with the necessary knowledge to effectively integrate this compound into their experimental designs, thereby accelerating their research and development efforts. As the fields of bioconjugation and targeted protein degradation continue to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to grow.
References
- 1. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 948595-11-7 | BroadPharm [broadpharm.com]
- 4. This compound - Immunomart [immunomart.com]
An In-depth Technical Guide to Biotin-PEG36-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG36-acid is a high-purity, heterobifunctional linker molecule integral to modern bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its structure, physicochemical properties, and detailed experimental protocols for its application in key research areas.
Chemical Structure and Physicochemical Properties
This compound consists of three key functional components: a biotin moiety for high-affinity binding to avidin and streptavidin, a long-chain polyethylene glycol (PEG) spacer with 36 ethylene glycol units, and a terminal carboxylic acid group.[1] The extended PEG chain imparts excellent water solubility to the molecule and its conjugates, reduces steric hindrance, and minimizes aggregation in biological systems.[1][2] The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., EDC/NHS).[2]
Chemical Structure
Chemical Formula: C85H165N3O40S
SMILES: O=C1N[C@@H]2--INVALID-LINK--NC1=O
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 1901.3 g/mol | [2] |
| CAS Number | 948595-11-7 | |
| Purity | ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Water, DMSO, DMF | |
| Spacer Arm Length | ~15.8 nm | |
| Storage Conditions | -20°C, protect from moisture |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the functionalization of a polyethylene glycol backbone, followed by the attachment of biotin and a terminal carboxylic acid. A general synthetic route is outlined below, based on patented methodologies for PEGylated biotin derivatives.
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Protein Biotinylation via Amine Coupling
This protocol describes the conjugation of this compound to primary amines on a target protein using EDC/NHS chemistry.
Materials:
-
This compound
-
Target protein with primary amines (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.5
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, amine-free
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction. If necessary, perform a buffer exchange into PBS.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 100 mM each.
-
Add the EDC/NHS solution to the this compound solution at a 1:1 molar ratio and incubate for 15 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add the activated Biotin-PEG36-NHS ester solution to the protein solution. A 20-fold molar excess of the biotin linker to the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).
-
-
Quantification of Biotin Incorporation (Optional):
-
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by biotin.
-
Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC where this compound serves as the linker, connecting a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Workflow:
Caption: Synthetic workflow for a PROTAC using this compound.
Procedure (Conceptual):
-
Synthesis of Biotin-PEG36-POI Ligand Conjugate:
-
Activate the carboxylic acid of this compound using EDC and NHS as described in section 3.1.
-
React the activated linker with a primary amine on the POI ligand.
-
Purify the resulting Biotin-PEG36-POI ligand conjugate.
-
-
Synthesis of the Final PROTAC:
-
The strategy for this step will depend on the functional groups available on the E3 ligase ligand and the POI ligand. If the POI ligand now has a terminal functional group from the biotin linker, this can be used for conjugation to the E3 ligase ligand. Alternatively, a bifunctional linker can be used where one end reacts with the POI ligand and the other with the E3 ligase ligand, with the this compound being attached in a subsequent step.
-
Application in Targeted Drug Delivery
This compound can be used to functionalize drug delivery vehicles, such as liposomes or nanoparticles, for targeted delivery to cells that overexpress biotin receptors (e.g., many cancer cells).
Protocol for Functionalizing Nanoparticles:
-
Nanoparticle Preparation:
-
Synthesize or obtain nanoparticles with surface primary amine groups.
-
-
Activation of this compound:
-
Activate the carboxylic acid of this compound with EDC and NHS as described in section 3.1.
-
-
Conjugation to Nanoparticles:
-
Add the activated Biotin-PEG36-NHS ester to a suspension of the amine-functionalized nanoparticles in an appropriate buffer (e.g., PBS, pH 7.4).
-
Incubate the mixture with gentle stirring for 2-4 hours at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by centrifugation and resuspension of the nanoparticles in fresh buffer. Repeat this washing step several times.
-
-
Characterization:
-
Confirm the successful conjugation of this compound to the nanoparticle surface using techniques such as dynamic light scattering (DLS) to measure changes in size and zeta potential, or by using a fluorescently labeled streptavidin to detect the presence of biotin.
-
Signaling Pathway and Experimental Workflow Visualization
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. A PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: PROTAC-mediated degradation of a target protein.
General Experimental Workflow for Biotinylation and Pulldown
The biotin moiety of this compound is invaluable for affinity purification and interaction studies. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for biotinylation and affinity pulldown.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its unique combination of a high-affinity biotin tag, a long, hydrophilic PEG spacer, and a reactive carboxylic acid group enables a wide range of applications, from simple protein labeling to the construction of sophisticated targeted drug delivery systems and PROTACs. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.
References
Synthesis of Biotin-PEG36-acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of Biotin-PEG36-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document outlines the synthetic route, detailed experimental protocols, and key reaction parameters.
Introduction
This compound is a valuable chemical tool that combines the high-affinity binding of biotin for avidin and streptavidin with a long, hydrophilic polyethylene glycol (PEG) spacer. The PEG linker, consisting of 36 ethylene glycol units, enhances solubility in aqueous media and reduces steric hindrance, making the biotin moiety more accessible for binding. The terminal carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules, such as proteins, peptides, and drug delivery vehicles, through stable amide bond formation. This trifecta of properties makes this compound a critical component in various biomedical applications, including targeted drug delivery, immunoassays, and the development of PROTACs (Proteolysis Targeting Chimeras).
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that typically begins with the modification of a PEG diol. A common synthetic strategy involves the following key transformations:
-
Protection of one terminus of the PEG chain: To achieve heterobifunctionality, one end of the PEG molecule is typically protected, for instance, by reacting with a tert-butyl acrylate.
-
Modification of the other terminus: The free hydroxyl group is then converted into a functional group suitable for biotin conjugation, commonly an amine. This can be achieved through tosylation followed by amination.
-
Activation of Biotin: The carboxylic acid of biotin is activated to facilitate efficient coupling with the amine-terminated PEG. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) and NHS.
-
Conjugation: The activated biotin (Biotin-NHS) is reacted with the amine-terminated PEG to form a stable amide linkage.
-
Deprotection: The protecting group on the other end of the PEG chain is removed to reveal the free carboxylic acid, yielding the final this compound product.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes critical reaction parameters and expected outcomes for the key steps in the synthesis of this compound.[1]
| Step | Reagents | Solvent | Temperature | Yield |
| 1. PEG Protection | PEG, tert-butyl acrylate | Tetrahydrofuran | 20–40°C | ~85% |
| 4. Biotin Activation | Biotin, NHS, DCC | Dimethylformamide | 50°C | ~75% |
| 6. Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane | Room Temperature | ~95% |
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for the synthesis of biotin-PEG derivatives.[1][2]
Step 1 & 2: Monoprotection and Tosylation of PEG36-diol
-
To a solution of PEG36-diol in tetrahydrofuran (THF), add a suitable protecting group reagent for one of the hydroxyl termini, such as tert-butyl acrylate.
-
The reaction is typically carried out at a temperature between 20-40°C.
-
After the protection step is complete, as monitored by Thin Layer Chromatography (TLC), the remaining free hydroxyl group is tosylated.
-
Add p-toluenesulfonyl chloride to the reaction mixture to enhance the leaving group ability for the subsequent nucleophilic substitution.
Step 3: Amination of Tosylated PEG
-
The tosylated PEG intermediate is then treated with ammonium hydroxide.
-
This step replaces the tosyl group with a primary amine, yielding amino-PEG36-propanoic acid tert-butyl ester.
Step 4: Activation of Biotin
-
Dissolve biotin in dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to the solution.
-
The reaction is typically stirred at 50°C to form the Biotin-NHS ester.
Step 5: Conjugation of Biotin-NHS to Amino-PEG
-
The amine-terminated PEG from step 3 is reacted with the Biotin-NHS ester from step 4.
-
This reaction forms a stable amide bond, resulting in Biotin-PEG36-propanoic acid tert-butyl ester.
Step 6: Deprotection to Yield this compound
-
The tert-butyl ester protecting group is removed using trifluoroacetic acid (TFA).
-
The reaction is typically carried out in dichloromethane (DCM) at room temperature.
-
This deprotection step exposes the carboxylic acid functionality, yielding the final product, this compound.
Step 7: Purification
-
The final product can be purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or affinity chromatography.
-
For affinity purification, a resin functionalized with streptavidin or avidin can be utilized, which specifically binds the biotinylated product.[3][4] The strong interaction allows for stringent washing conditions to remove impurities. Elution of the product can then be achieved under denaturing conditions.
Characterization
The successful synthesis and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of characteristic peaks for biotin, the PEG chain, and the terminal acid group.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product (Expected MW: ~1901.3 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. Commercial sources often report purities of greater than 95%.
Conclusion
The synthesis of this compound is a well-established, albeit multi-step, process that provides a versatile tool for a wide range of applications in biotechnology and drug development. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals seeking to synthesize or utilize this important bifunctional linker. Careful execution of each step and rigorous purification are crucial for obtaining a high-purity product suitable for sensitive downstream applications.
References
Biotin-PEG36-acid: A Technical Guide for Drug Development Professionals
An in-depth examination of the physicochemical properties and applications of Biotin-PEG36-acid, a heterobifunctional linker pivotal in the advancement of targeted protein degradation.
This compound is a high molecular weight, heterobifunctional linker molecule that has garnered significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, combining a biotin moiety, a long-chain polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the synthesis of complex bioconjugates. This guide provides a detailed overview of its core properties, applications, and the mechanistic framework in which it operates.
Core Physicochemical and Quantitative Data
The defining characteristics of this compound are summarized in the table below, providing a clear reference for researchers and scientists.
| Property | Value | Source(s) |
| Molecular Weight | 1901.3 g/mol | [1][2][3][4] |
| Molecular Formula | C85H165N3O40S | [2] |
| Purity | >95% - 98% | |
| CAS Number | 948595-11-7 | |
| Solubility | Water, DMSO | |
| Storage Condition | -20°C |
Role in PROTAC Synthesis and Targeted Protein Degradation
This compound is prominently utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful alternative to traditional small-molecule inhibitors.
The structure of this compound is ideally suited for this purpose:
-
Biotin Moiety: The biotin group provides a high-affinity binding handle for streptavidin or avidin, which can be used for purification, immobilization, or detection of the resulting conjugate.
-
Carboxylic Acid Group: The terminal carboxylic acid serves as a reactive handle for conjugation to other molecules, typically through the formation of an amide bond with a primary amine on a target-binding ligand or an E3 ligase-recruiting ligand.
-
PEG36 Spacer: The long, hydrophilic polyethylene glycol chain, consisting of 36 repeating ethylene glycol units, imparts several advantageous properties. It enhances the aqueous solubility of the final PROTAC molecule, which is often a challenge with complex, multi-component drug candidates. The extended length of the PEG chain also provides flexibility and spatial separation between the two ends of the PROTAC, which is crucial for enabling the simultaneous binding of the target protein and an E3 ubiquitin ligase.
The general mechanism of action for a PROTAC is a well-elucidated process that leads to the degradation of a protein of interest (POI). This process is initiated by the PROTAC molecule bringing the POI into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. Once the POI is polyubiquitinated, it is recognized by the proteasome, which then degrades the tagged protein.
Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.
Experimental Protocols: A General Framework
While specific, detailed experimental protocols for the synthesis of a particular PROTAC using this compound are proprietary or found within specific research publications, a general methodology can be outlined. The synthesis typically involves standard bioconjugation techniques.
General Protocol for Amide Bond Formation:
-
Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is activated to form a more reactive intermediate. This is commonly achieved using carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an appropriate anhydrous organic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
Conjugation to an Amine-Containing Molecule: The activated this compound is then reacted with a molecule containing a primary amine. This could be the ligand that binds to the target protein or the ligand that recruits the E3 ligase. The reaction mixture is typically stirred at room temperature for several hours to overnight.
-
Purification: The resulting conjugate is purified from unreacted starting materials and byproducts. This is often accomplished using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized to confirm its identity and purity. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed.
This process would be repeated to attach the second ligand to the other end of the linker, if the linker was first conjugated to one of the ligands. Alternatively, a step-wise synthesis approach may be employed.
Concluding Remarks
This compound represents a critical tool for researchers in drug discovery and chemical biology. Its well-defined chemical structure and advantageous physicochemical properties, particularly its length and hydrophilicity, make it an excellent choice for the construction of PROTACs and other complex bioconjugates. The ability to rationally design molecules that can co-opt the cell's natural protein disposal machinery opens up new avenues for targeting proteins that have historically been considered "undruggable." As research into targeted protein degradation continues to expand, the utility of versatile linkers like this compound will undoubtedly grow in importance.
References
Physicochemical Properties and Applications of Biotin-PEG36-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG36-acid is a high-purity, heterobifunctional linker molecule widely utilized in biomedical research and drug development. It incorporates three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a long-chain polyethylene glycol (PEG) spacer (n=36), and a terminal carboxylic acid group. This unique structure imparts desirable properties such as enhanced aqueous solubility, reduced steric hindrance, and the ability to be conjugated to various biomolecules. This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and illustrates its application in key research areas.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C85H165N3O40S | [1][2] |
| Molecular Weight | 1901.3 g/mol | [1][2] |
| CAS Number | 948595-11-7 | |
| Appearance | White to off-white solid or viscous oil | |
| Purity | ≥95% (typically >98%) | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage Conditions | Store at -20°C, protected from moisture and light |
Experimental Protocols
General Protocol for Protein Biotinylation using this compound via EDC/NHS Chemistry
This protocol describes the covalent conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Protein to be biotinylated
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with the Coupling Buffer using a desalting column or dialysis.
-
This compound Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Activation of this compound:
-
In a separate tube, dissolve this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the biotin linker to the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated linker.
-
Purification of the Biotinylated Protein: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.
-
Characterization and Storage:
-
Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).
-
The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method can be employed to assess the purity of this compound and to monitor its conjugation to biomolecules.
Typical HPLC System:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically effective. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm (if conjugating to a protein).
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Dissolve a small amount of this compound or the biotinylated protein conjugate in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Applications and Workflows
This compound is a versatile tool in various advanced biomedical applications due to its unique properties. The biotin handle allows for strong and specific binding to streptavidin-based reagents, while the long, hydrophilic PEG spacer enhances solubility and reduces steric hindrance.
Targeted Drug Delivery
This compound can be used to conjugate therapeutic agents to targeting moieties, such as antibodies or small molecules, that recognize specific cell surface receptors. The biotin tag can then be used for purification or detection of the conjugate.
PROTAC (Proteolysis Targeting Chimera) Development
In the field of targeted protein degradation, Biotin-PEG linkers are instrumental in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin moiety can be used as a handle for purification and in vitro assays.
Conclusion
This compound is a valuable and versatile reagent for researchers in the life sciences. Its well-defined physicochemical properties, coupled with straightforward and robust conjugation chemistries, make it an ideal choice for a wide range of applications, from targeted drug delivery and immunoassays to the development of novel therapeutic modalities like PROTACs. The protocols and workflows presented in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors.
References
Technical Guide: Solubility and Applications of Biotin-PEG36-acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the solubility characteristics of Biotin-PEG36-acid, a heterobifunctional linker molecule. Due to its extensive polyethylene glycol (PEG) chain, this reagent exhibits distinct solubility properties critical for its application in bioconjugation, targeted drug delivery, and the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Core Topic: this compound Solubility
This compound is characterized by a long, hydrophilic PEG spacer consisting of 36 ethylene glycol units. This structural feature is the primary determinant of its solubility profile. The PEG chain imparts significant water solubility to the molecule, which is often transferred to the biomolecules it is conjugated with.[1][2][3] This enhanced hydrophilicity is a key advantage in many biological applications, preventing the aggregation and precipitation of labeled proteins or peptides.[4]
Quantitative Solubility Data
Direct quantitative solubility data for this compound is not widely published in comprehensive form. However, based on information from suppliers and data for structurally related compounds, a general solubility profile can be established.
| Solvent | Solubility | Concentration | Notes |
| Water & Aqueous Buffers | Soluble / Good | Not specified | The long hydrophilic PEG chain confers excellent aqueous solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 10 mM | A stock solution of at least 10 mM is reported to be achievable. |
| Dimethylformamide (DMF) | Good | Not specified | Generally considered a good solvent for PEGylated compounds. |
| Ethanol, Methanol | Limited Solubility | Not specified | Solubility in alcohols may be lower compared to aqueous solutions or polar aprotic solvents. |
| Chloroform, Methylene Chloride | Soluble | Not specified | Often soluble in chlorinated organic solvents. |
| Toluene | Limited Solubility | Not specified | Generally shows poor solubility in non-polar aromatic solvents. |
| Ether | Insoluble | Not specified | Generally insoluble in diethyl ether. |
Note: The table is a summary of qualitative information from various sources and data inferred from similar biotin-PEG compounds. For a precise quantitative value for a specific application, experimental determination is recommended.
For a structurally related but shorter compound, Biotin-PEG2-acid , a protocol has been described to prepare a clear solution of ≥ 2.08 mg/mL . This involves first creating a stock solution in DMSO (e.g., 20.8 mg/mL) and then performing a stepwise dilution with co-solvents such as PEG300, Tween-80, and saline. This approach is often effective for formulating PEGylated compounds in aqueous-based systems for in vivo studies.
Experimental Protocols
General Protocol for Determining Solubility of this compound
This protocol outlines a standard "shake-flask" method, a reliable approach for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., Deionized Water, PBS pH 7.4, DMSO, Ethanol)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve. For example, start by adding 5-10 mg of the compound to 1 mL of the selected solvent.
-
Equilibration: Tightly cap the tube and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Vigorous shaking or vortexing helps to break up any clumps.
-
Phase Separation: After the equilibration period, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.
-
Calculation: Calculate the solubility in the original solvent (e.g., in mg/mL or mM) by accounting for the dilution factor.
Practical Tip: For compounds that are difficult to dissolve, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can help accelerate the dissolution process and break down aggregates.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for using a heterobifunctional linker like this compound in the synthesis of a bioconjugate, such as a PROTAC. This process involves the sequential attachment of two different molecular entities to the linker.
Caption: Workflow for bioconjugation using this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG36-acid as a Linker
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: The Trifunctional Advantage of Biotin-PEG36-acid
This compound is a heterobifunctional linker that leverages a trifecta of chemical moieties to facilitate advanced bioconjugation strategies. This linker is composed of three key components: a biotin head group, a 36-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities makes it an invaluable tool in various biomedical research and drug development applications, including the creation of antibody-drug conjugates (ADCs), targeted drug delivery systems, and sophisticated diagnostic assays.
The mechanism of action of this compound as a linker is rooted in the distinct roles of its constituent parts:
-
Biotin: This vitamin (B7) exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin.[1] This near-covalent, non-covalent interaction is one of the strongest known in biology, forming the basis for highly specific targeting and purification applications.[1]
-
Polyethylene Glycol (PEG) Spacer: The 36-unit PEG chain is a long, hydrophilic, and flexible spacer. This feature imparts several advantageous properties to the linker and the resulting conjugate. It increases the overall water solubility of the molecule, reduces non-specific binding to surfaces and other proteins, and minimizes steric hindrance, allowing the terminal functional groups to interact more efficiently with their respective targets.[2][3][4]
-
Carboxylic Acid: The terminal carboxylic acid group provides a versatile handle for covalent conjugation to primary amine groups present on biomolecules such as proteins, antibodies, and peptides. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.
Quantitative Data Summary
While specific quantitative data for the this compound linker is not extensively published in comparative tables, the following data, derived from studies on biotin-PEG linkers with similar properties, provides a reliable reference for its expected performance.
Table 1: Binding Affinity of Biotin-PEG Linkers to Streptavidin
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10-14 to 10-15 M |
Note: The long PEG chain in this compound is not expected to significantly alter the intrinsic high-affinity binding of biotin to streptavidin.
Table 2: Physicochemical Properties of Biotin-PEG Linkers
| Property | Description | Reference |
| Increased Hydrophilicity | The PEG spacer significantly enhances the water solubility of the conjugated molecule. | |
| Reduced Immunogenicity | PEGylation is known to reduce the immunogenic potential of conjugated proteins. | |
| Enhanced Stability | PEG linkers can protect conjugated molecules from degradation. |
Table 3: Stability of Biotin-PEG Linker Conjugates
| Condition | Stability | Reference |
| pH Range | Stable under a wide range of pH conditions. | |
| Temperature | Stable under typical experimental and physiological temperatures. | |
| Solvents | Maintains stability in various organic solvents used in bioconjugation. |
Experimental Protocols
Protocol for Protein Biotinylation using this compound
This protocol describes the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in amine-free buffer or water immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add the desired molar excess of the this compound stock solution.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol for Quantification of Protein Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified)
-
Spectrophotometer
Procedure:
-
Prepare a HABA/Avidin working solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm. This is the initial reading (A500_initial).
-
Add a known volume of the biotinylated protein solution to the HABA/Avidin solution and mix well.
-
Incubate for a few minutes to allow the biotinylated protein to displace the HABA from the avidin.
-
Measure the absorbance of the solution again at 500 nm. This is the final reading (A500_final).
-
Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).
-
Determine the concentration of biotin using the Beer-Lambert law and the known molar extinction coefficient of the HABA-avidin complex. The number of biotin molecules per protein can then be calculated if the protein concentration is known.
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow: Sandwich ELISA using a Biotinylated Detection Antibody
Caption: Steps in a sandwich ELISA with biotin-streptavidin detection.
References
- 1. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
The Pivotal Role of the PEG36 Spacer in Biotin-PEG36-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG36-acid is a heterobifunctional molecule that has become an indispensable tool in various life science research and drug development applications. Its unique structure, consisting of a biotin moiety, a long-chain polyethylene glycol (PEG) spacer with 36 ethylene glycol units, and a terminal carboxylic acid, confers a range of advantageous properties. This technical guide delves into the critical role of the PEG36 spacer, providing a comprehensive overview of its impact on the molecule's function and applications. We will explore its influence on biotin-avidin interactions, solubility, and steric hindrance, supported by quantitative data, detailed experimental protocols, and visual representations of its utility in complex biological systems.
Core Function of the PEG36 Spacer
The extended PEG36 spacer is not merely a linker; it is a functional component that significantly enhances the utility of the biotin moiety in a multitude of biochemical applications. Its primary roles can be categorized as follows:
-
Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain dramatically increases the aqueous solubility of the entire molecule.[1][2] This is a crucial feature when working with biological systems, as it prevents aggregation and precipitation of biotinylated molecules, ensuring their availability for interactions.
-
Reduction of Steric Hindrance: The long, flexible PEG36 spacer arm physically separates the biotin group from the molecule to which it is conjugated. This separation is critical for overcoming steric hindrance, allowing the biotin to efficiently access the deep binding pocket of avidin or streptavidin.[3]
-
Increased Hydrodynamic Radius: The presence of the PEG chain increases the overall size of the conjugated molecule in solution. This can be advantageous in applications like drug delivery, where it can help to prolong circulation time by reducing renal clearance.
-
Minimized Non-specific Binding: PEG is known for its ability to reduce non-specific binding of proteins and other biomolecules to surfaces. This "stealth" property is highly beneficial in assays and in vivo applications, leading to lower background signals and improved signal-to-noise ratios.
-
Flexibility and Reach: The flexible nature of the PEG chain provides the biotin moiety with a greater degree of rotational freedom and a longer reach, facilitating its interaction with streptavidin or avidin, especially when these binding partners are immobilized on a surface or are part of a larger molecular complex.
Data Presentation: Physicochemical and Binding Properties
The length of the PEG spacer has a quantifiable impact on the physicochemical properties and binding kinetics of biotinylated molecules. Below is a summary of these properties, comparing biotin and biotin-PEG conjugates.
| Property | Biotin | Biotin-PEG4-acid | This compound | Reference(s) |
| Molecular Weight | ~244.31 g/mol | ~491.6 g/mol | ~1901.3 g/mol | |
| Solubility | Low in water | Soluble in water, DMSO, DMF | Soluble in water, DMSO | |
| Equilibrium Dissociation Constant (Kd) with Avidin | ~10⁻¹⁵ M | Increased relative to biotin | ~10⁻⁸ M (with PEG MW 3400-5000) | |
| Binding Stoichiometry (Biotin:Avidin) | 4:1 | 4:1 | 1:1 to 4:1 (depends on PEG MW) |
Note: The increase in the equilibrium dissociation constant (Kd) for PEGylated biotins indicates a weaker, yet still high, affinity compared to free biotin. This is often a trade-off for the significant benefits of increased solubility and reduced steric hindrance provided by the PEG spacer.
Experimental Protocols
The unique properties conferred by the PEG36 spacer make this compound a versatile reagent in a variety of experimental settings. Below are detailed protocols for key applications.
Biotinylation of a Protein via Amine Coupling
This protocol describes the covalent attachment of this compound to a protein through the formation of an amide bond with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Activate the Carboxylic Acid:
-
Dissolve this compound, DCC/EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (this compound:DCC/EDC:NHS).
-
Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Prepare the Protein:
-
Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated Biotin-PEG36-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the biotinylation reagent to the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
-
Purification:
-
Remove the excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Sandwich ELISA with a this compound Labeled Detection Antibody
This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA for enhanced signal amplification.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
This compound labeled detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the microplate wells with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antigen Incubation: Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the this compound labeled detection antibody to each well and incubate for 1-2 hours at room temperature. The long PEG spacer will minimize steric hindrance and allow for efficient binding to the captured antigen.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Pull-Down Assay for Protein-Protein Interaction
This protocol describes the use of a this compound labeled "bait" protein to capture its interacting "prey" protein from a cell lysate.
Materials:
-
This compound labeled "bait" protein
-
Cell lysate containing the "prey" protein
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer
-
Wash buffer
-
Elution buffer (e.g., high salt, low pH, or containing free biotin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare Bait Protein: Biotinylate the purified "bait" protein using the protocol described in section 1.
-
Prepare Cell Lysate: Lyse cells expressing the "prey" protein using an appropriate lysis buffer.
-
Incubate Bait with Lysate: Add the biotinylated "bait" protein to the cell lysate and incubate for 1-4 hours at 4°C with gentle rotation to allow for the formation of the bait-prey complex.
-
Capture with Streptavidin Beads: Add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation. The long PEG spacer ensures that the biotinylated bait-prey complex is efficiently captured by the beads.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the "prey" protein.
Mandatory Visualizations
PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be used as a linker in the synthesis of PROTACs, where the biotin moiety can be used for purification or detection, and the carboxylic acid can be conjugated to a ligand for the target protein or the E3 ligase.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Cell Surface Protein Labeling
This compound can be used to label cell surface proteins for their subsequent isolation and identification. The hydrophilic PEG spacer ensures that the reagent is soluble in aqueous buffers used for cell labeling and minimizes non-specific interactions with the cell surface.
Caption: Workflow for cell surface protein labeling and analysis.
Conclusion
The PEG36 spacer in this compound is a key determinant of its functionality and versatility in modern life science research and drug development. By enhancing solubility, minimizing steric hindrance, and reducing non-specific binding, the long PEG chain significantly improves the performance of biotin-based assays and applications. This in-depth guide has provided a comprehensive overview of the role of the PEG36 spacer, supported by comparative data, detailed experimental protocols, and visual representations of its application in complex biological pathways and workflows. For researchers and professionals in the field, a thorough understanding of these principles is essential for the effective design and execution of experiments that leverage the power of biotin-streptavidin technology.
References
An In-depth Technical Guide to Biotin-PEG36-acid (CAS: 948595-11-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG36-acid is a high-purity, heterobifunctional linker molecule that combines the strong and specific binding affinity of biotin for avidin and streptavidin with a long, hydrophilic polyethylene glycol (PEG) spacer.[1][2][] The terminal carboxylic acid group allows for covalent conjugation to primary amines on proteins, peptides, and other biomolecules.[][4] This unique combination of features makes it a versatile tool in various research and development applications, including bioconjugation, drug delivery, diagnostics, and the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras). The extended PEG36 chain enhances the water solubility of the conjugate, reduces steric hindrance, and minimizes non-specific binding.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 948595-11-7 | |
| Molecular Formula | C85H165N3O40S | |
| Molecular Weight | 1901.3 g/mol | |
| Purity | ≥95% - 98% | |
| Solubility | Water, DMSO | |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | -20°C, keep in dry and avoid sunlight |
Core Applications and Methodologies
The primary utility of this compound lies in its ability to biotinylate molecules of interest, thereby enabling their detection, purification, and targeting through the high-affinity biotin-streptavidin interaction.
Biotinylation of Proteins and Peptides
The carboxylic acid moiety of this compound can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This is typically achieved through the formation of an N-hydroxysuccinimide (NHS) ester intermediate.
This protocol outlines the general steps for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Activated this compound (NHS Ester):
-
Dissolve this compound, NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF or DMSO.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester of this compound.
-
-
Protein Biotinylation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Add the activated Biotin-PEG36-NHS ester solution to the protein solution. A 10-20 fold molar excess of the biotin reagent over the protein is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotin reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA or Bradford).
-
The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Caption: Protein biotinylation workflow.
Affinity-Based Purification: Pull-Down Assays
Biotinylated proteins can be used as "bait" to capture interacting "prey" proteins from a complex mixture like a cell lysate. The biotinylated bait is immobilized on streptavidin-coated beads, which are then incubated with the lysate. After washing away non-specific binders, the interacting proteins are eluted and identified.
Materials:
-
Purified protein biotinylated with this compound (bait)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate containing potential interacting proteins (prey)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high salt, low pH, or buffer containing free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads two to three times with Binding/Wash Buffer to remove preservatives. Use a magnetic rack or centrifugation to pellet the beads between washes.
-
-
Immobilization of Biotinylated Bait:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated bait protein to the bead suspension. The optimal amount of bait should be determined empirically.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.
-
-
Binding of Prey Proteins:
-
Pellet the beads and discard the supernatant containing unbound bait.
-
Wash the beads with Binding/Wash Buffer to remove any non-immobilized bait.
-
Add the cell lysate (prey) to the beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Pellet the beads and collect the supernatant (this is the "flow-through" and can be saved for analysis).
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate to release the bound proteins.
-
Pellet the beads and collect the supernatant, which contains the eluted prey proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected interacting protein. For unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.
-
Caption: Pull-down assay workflow.
PROTAC Development
This compound can serve as a versatile linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker physically separates the POI-binding and E3 ligase-binding moieties, and its length and composition are critical for the formation of a stable ternary complex. The biotin handle can be used for purification and in vitro assays.
Caption: PROTAC mechanism with a biotin-PEG linker.
The Biotin-Streptavidin Interaction
The utility of this compound is fundamentally based on the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin). This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range. The bond forms rapidly and is resistant to extremes of pH, temperature, and denaturing agents, making it a reliable tool for a wide range of biochemical assays.
Caption: Biotin-streptavidin tetrameric complex.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure, high purity, and the unique properties conferred by the long PEG spacer make it an invaluable reagent for the biotinylation of biomolecules. The ability to impart water solubility, reduce steric hindrance, and enable strong and specific interactions through the biotin-streptavidin system facilitates a wide range of applications, from fundamental protein interaction studies to the development of targeted therapeutics. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for the effective utilization of this compound in the laboratory.
References
Biotin-PEG36-acid as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide provides a comprehensive overview of Biotin-PEG36-acid, a heterobifunctional linker with significant potential in PROTAC design. We will delve into its physicochemical properties, its strategic application in PROTACs, detailed experimental protocols for synthesis and evaluation, and the signaling pathways it can modulate. While specific quantitative data for PROTACs utilizing this exact linker remains limited in publicly available literature, this guide will provide a robust conceptual framework and representative methodologies for its application in targeted protein degradation.
Introduction to this compound in PROTACs
This compound is a high molecular weight, heterobifunctional linker designed for bioconjugation. Its structure comprises three key components:
-
A Biotin Moiety: This vitamin (B7) exhibits an exceptionally high affinity for avidin and streptavidin, a property long exploited in biotechnology for purification and detection. In the context of PROTACs, biotin can also serve as a targeting moiety for cells that overexpress biotin receptors, such as various types of cancer cells.[1][2]
-
A Polyethylene Glycol (PEG) Spacer: The 36-unit PEG chain is a long, flexible, and hydrophilic spacer. In PROTAC design, PEG linkers are known to enhance solubility, improve cell permeability, and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[3][4]
-
A Carboxylic Acid Group: This terminal functional group allows for straightforward conjugation to amine-containing molecules, such as E3 ligase ligands or target protein ligands, through stable amide bond formation.
The combination of these features makes this compound a versatile tool for PROTAC development, offering potential for both targeted delivery and favorable pharmacokinetic properties.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for rational PROTAC design.
| Property | Value | Source(s) |
| Chemical Formula | C85H165N3O40S | [5] |
| Molecular Weight | 1901.3 g/mol | |
| CAS Number | 948595-11-7 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and DMSO | |
| Storage Conditions | -20°C, protect from moisture | |
| Functional Groups | Biotin, PEG chain (36 units), Carboxylic acid | |
| Reactivity | The carboxylic acid group reacts with primary amines in the presence of coupling agents to form amide bonds. |
Strategic Application in PROTAC Design
The unique structure of this compound lends itself to several strategic applications in PROTAC development:
-
Targeted Delivery to Cancer Cells: Many cancer cell lines, including ovarian, breast, colon, and lung cancers, overexpress biotin receptors to meet their high metabolic demands. A PROTAC functionalized with biotin can leverage this overexpression for targeted delivery, potentially increasing the therapeutic window and reducing off-target effects.
-
Enhanced Pharmacokinetics: The long, hydrophilic PEG chain can significantly improve the solubility and bioavailability of the PROTAC molecule, which is often a challenge due to the typically large and hydrophobic nature of these chimeric molecules.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG36 spacer can be advantageous in spanning the distance between the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex necessary for ubiquitination.
-
Experimental Tool: The biotin handle can be used for in vitro studies, such as affinity pull-down assays to confirm target engagement and identify components of the protein complex.
Signaling Pathways and Mechanism of Action
PROTAC Mechanism of Action
A PROTAC utilizing this compound will follow the general mechanism of action for targeted protein degradation. The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action for a PROTAC, leading to ubiquitination and degradation of a target protein.
Biotin Receptor-Mediated Endocytosis
When used as a targeting agent, the biotin moiety of the PROTAC can bind to biotin receptors on the cell surface, leading to internalization via receptor-mediated endocytosis. This process concentrates the PROTAC within the target cells.
Caption: Simplified pathway of biotin receptor-mediated endocytosis for targeted PROTAC delivery.
Quantitative Data Presentation
Table 1: In Vitro Degradation Efficacy of a Hypothetical PROTAC-X
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Biotin-PEG36-PROTAC-X | Protein X | Cancer Cell Line A | 25 | >90 |
| Protein X | Normal Cell Line B | >1000 | <10 | |
| Control PROTAC (no biotin) | Protein X | Cancer Cell Line A | 150 | >90 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Representative Pharmacokinetic Properties
| PROTAC Construct | Administration | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Biotin-PEG36-PROTAC-X | IV | 1200 | 0.5 | 8 |
| Oral | 350 | 2 | 7.5 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC utilizing this compound.
Synthesis of a Biotin-PEG36-PROTAC via Amide Coupling
This protocol describes the coupling of this compound to an amine-functionalized E3 ligase ligand, followed by conjugation to a warhead for the target protein.
Step 1: Coupling of this compound to E3 Ligase Ligand
-
Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (1.1 eq) in anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated this compound solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the Biotin-PEG36-E3 ligase ligand conjugate.
Step 2: Coupling to the Target Protein Ligand (Warhead)
This step assumes the warhead has a suitable functional group (e.g., a carboxylic acid) for coupling to a linker.
-
The Biotin-PEG36-E3 ligase ligand conjugate from Step 1 will have a free functional group (e.g., an amine if the original E3 ligand was functionalized accordingly) for the next coupling step.
-
Follow a similar amide coupling procedure as in Step 1, using the warhead with a carboxylic acid and the Biotin-PEG36-E3 ligase ligand conjugate.
-
After reaction completion, purify the final Biotin-PEG36-PROTAC using preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line overexpressing the target protein and biotin receptors) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with serially diluted concentrations of the Biotin-PEG36-PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Biotin-Based Affinity Pull-Down Assay
This protocol can be used to confirm the engagement of the biotinylated PROTAC with its target protein in a cellular context.
-
Cell Treatment and Lysis: Treat cells with the Biotin-PEG36-PROTAC for a specified time. Lyse the cells in a non-denaturing lysis buffer.
-
Incubation with Streptavidin Beads: Add streptavidin-coated magnetic or agarose beads to the cell lysate and incubate at 4°C with gentle rotation to allow the biotinylated PROTAC and any bound proteins to bind to the beads.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blot using an antibody against the target protein to confirm its presence.
Mandatory Visualizations
PROTAC Development Workflow
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
Conclusion
This compound is a highly versatile and promising linker for the development of next-generation PROTACs. Its long, hydrophilic PEG chain can confer favorable physicochemical properties, while the terminal biotin and carboxylic acid groups allow for targeted delivery and straightforward conjugation, respectively. While further studies are needed to generate specific quantitative data on PROTACs incorporating this particular linker, the conceptual framework and experimental protocols outlined in this guide provide a solid foundation for researchers to explore its potential in the exciting field of targeted protein degradation. The rational design of PROTACs, with careful consideration of the linker's properties, will be paramount in translating this therapeutic modality into clinical success.
References
Methodological & Application
Application Notes and Protocols for Biotin-PEG36-acid in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin-PEG36-acid is a high-purity, heterobifunctional linker molecule widely used in bioconjugation. It consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a long-chain polyethylene glycol (PEG) spacer with 36 ethylene glycol units, and a terminal carboxylic acid group.[1][2] The extensive hydrophilic PEG spacer imparts excellent water solubility to the molecule and its conjugates, reduces steric hindrance, and minimizes non-specific binding.[1][2][3] These properties make this compound an ideal reagent for labeling proteins, antibodies, and other biomolecules for applications in diagnostics, drug delivery, and proteomics, including the development of Proteolysis Targeting Chimeras (PROTACs).
The terminal carboxylic acid group can be readily activated to react with primary amines on target biomolecules, forming stable amide bonds. This document provides detailed protocols for the activation of this compound and its subsequent conjugation to proteins, as well as methods for quantifying the degree of biotinylation.
Principle of Bioconjugation
The use of this compound for labeling biomolecules containing primary amines (e.g., the ε-amino group of lysine residues in proteins) is a two-step process.
-
Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is first activated using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step activation is preferred as it increases coupling efficiency and stability of the reactive intermediate.
-
Conjugation to Primary Amines: The activated Biotin-PEG36-NHS ester is then introduced to the target molecule. The primary amine on the biomolecule performs a nucleophilic attack on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This reaction is most efficient at a pH range of 7.2-8.5.
Visualization of Reaction and Workflow
Caption: Chemical reaction scheme for the two-step bioconjugation process.
Caption: General experimental workflow for protein biotinylation.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the generation of an amine-reactive NHS ester from this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
In a microcentrifuge tube, combine this compound, EDC, and NHS at a molar ratio of 1:1.5:1.2. For example, to activate 1 µmol of this compound:
-
10 µL of 100 mM this compound
-
15 µL of 100 mM EDC
-
12 µL of 100 mM NHS
-
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
The resulting solution contains the activated Biotin-PEG36-NHS ester and is now ready for immediate use in the conjugation reaction (Protocol 2).
Note: The NHS ester is moisture-sensitive and should be used without delay.
Protocol 2: Biotinylation of Proteins
This protocol details the conjugation of the activated Biotin-PEG36-NHS ester to a protein with primary amines.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine.
-
Activated Biotin-PEG36-NHS ester solution (from Protocol 1).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting columns or dialysis cassettes for purification.
Procedure:
-
Ensure the protein sample is in the appropriate Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the activated Biotin-PEG36-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. For some proteins, incubation overnight at 4°C may be beneficial.
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Remove the excess, unreacted biotin reagent and reaction byproducts by purifying the sample using a desalting column or by dialysis against PBS.
-
The purified biotinylated protein is now ready for downstream applications or quantification.
Protocol 3: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution (available commercially or can be prepared).
-
Purified biotinylated protein sample.
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm.
Procedure:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀). This is the baseline reading.
-
Add 100 µL of the purified biotinylated protein solution to the cuvette and mix well.
-
Wait for the absorbance reading to stabilize (usually within 5 minutes) and record the final A₅₀₀.
-
Calculate the moles of biotin per mole of protein using the manufacturer's instructions or standard equations, which are based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
Data Presentation: Quantitative Parameters
The following tables summarize key parameters for the successful bioconjugation of this compound.
| Parameter | Recommended Value/Range | Notes |
| Activation Step (Protocol 1) | ||
| pH | 4.5 - 6.0 | MES buffer is ideal as it lacks amines and carboxyls. |
| Molar Ratio (Biotin:EDC:NHS) | 1 : 1.5 : 1.2 | A slight excess of EDC and NHS ensures efficient activation. |
| Reaction Time | 15 - 30 minutes | At room temperature. |
| Solvent for this compound | Anhydrous DMF or DMSO | Ensures stability of the reagent. |
| Parameter | Recommended Value/Range | Notes |
| Conjugation Step (Protocol 2) | ||
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | PBS, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine). |
| pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines. |
| Molar Excess (Biotin:Protein) | 10:1 to 20:1 | This is a starting point and should be optimized for each protein. |
| Incubation Time | 30-60 min at RT or 2h on ice | Can be extended to overnight at 4°C if needed. |
| Quenching Reagent | Tris or Glycine (20-50 mM final) | Quenches unreacted NHS esters. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Inactive EDC or NHS reagents due to hydrolysis. | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination. |
| Presence of primary amines in the protein buffer. | Perform buffer exchange into an appropriate amine-free buffer (e.g., PBS) before conjugation. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of the activated biotin linker to the protein. | |
| Protein Precipitation | High concentration of organic solvent (DMF/DMSO) from the activation step. | Keep the volume of the added activated biotin solution below 10% of the total reaction volume. |
| The protein is unstable under the reaction conditions. | Perform the conjugation reaction at a lower temperature (4°C) for a longer duration. | |
| Inconsistent Results | Incomplete removal of unreacted biotin. | Ensure thorough purification after the quenching step using appropriate desalting columns or extensive dialysis. |
| Batch-to-batch variation in the biotinylation reaction. | For critical applications, biotinylate a larger batch of protein at once to ensure consistency across experiments. |
References
Application Notes and Protocols for Protein Labeling with Biotin-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with Biotin-PEG36-acid. This reagent is a high-quality biotinylation linker containing a 36-unit polyethylene glycol (PEG) spacer arm, which imparts hydrophilicity to the labeled molecule and minimizes steric hindrance in binding to avidin or streptavidin.[1][2][3] The terminal carboxylic acid group allows for conjugation to primary amines on proteins after activation.
Introduction
Protein biotinylation is a fundamental technique in life sciences research, enabling the detection, purification, and immobilization of proteins.[4][5] The strong and specific interaction between biotin and streptavidin (or avidin) is leveraged in a multitude of applications, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography. This compound is a heterobifunctional linker that contains a biotin moiety and a carboxylic acid group, separated by an extended PEG spacer. The PEG spacer enhances the water solubility of the conjugate and its accessibility for binding to streptavidin.
The carboxylic acid group of this compound must first be activated to an amine-reactive ester, typically an N-hydroxysuccinimide (NHS) ester, to facilitate covalent linkage to primary amines (e.g., lysine residues) on the target protein. This two-step process provides control over the labeling reaction.
Materials and Reagents
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, MES)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification resin/column (e.g., desalting column, dialysis cassette) for removal of excess biotin.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific proteins and applications.
3.1. Protein Preparation
Ensure the protein solution is in an amine-free buffer, such as PBS. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the activated biotin reagent and must be removed, for example, by dialysis or buffer exchange. The protein concentration should ideally be 2-10 mg/mL.
3.2. In-situ Activation of this compound and Protein Labeling
This protocol describes the one-pot activation of the carboxylic acid and subsequent reaction with the protein.
-
Calculate Reagent Quantities: Determine the molar quantities of this compound, EDC, and NHS/Sulfo-NHS required. A molar excess of the biotinylation reagents over the protein is needed to drive the reaction. A starting point is a 20-fold molar excess of the biotin reagent relative to the protein. The molar ratio of EDC and NHS to this compound should be at least 1:1.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Prepare EDC and NHS/Sulfo-NHS Stock Solutions: Immediately before use, prepare stock solutions of EDC and NHS or Sulfo-NHS in an amine-free buffer (e.g., water or PBS).
-
Reaction Setup:
-
To the protein solution, add the calculated volume of the this compound stock solution. Mix gently.
-
Add the calculated volume of the NHS/Sulfo-NHS stock solution. Mix gently.
-
Initiate the reaction by adding the calculated volume of the EDC stock solution.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The optimal incubation time may vary depending on the protein.
-
Quenching: Stop the reaction by adding the quenching buffer (e.g., Tris or glycine) to a final concentration of 25-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagents and reaction byproducts by dialysis against PBS or by using a desalting column. This step is crucial to prevent interference in downstream applications.
3.3. Quantification of Biotinylation
It is often necessary to determine the degree of biotinylation, i.e., the average number of biotin molecules per protein molecule. Several methods are available:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method based on the displacement of HABA from avidin by biotin. This results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
-
Fluorescence-Based Assays: These assays are generally more sensitive than the HABA assay and are based on the displacement of a fluorescently-labeled probe from avidin or streptavidin.
-
Mass Spectrometry: For a precise determination of the biotin-to-protein ratio, mass spectrometry can be employed.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Biotinylation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations are generally more efficient. |
| Molar Excess of Biotin Reagent | 10 - 50 fold | Start with a 20-fold excess and optimize as needed. |
| Reaction pH | 7.2 - 8.5 | NHS-ester reactions are more efficient at slightly alkaline pH. |
| Reaction Temperature | 4°C or Room Temperature | 4°C for longer incubations or for sensitive proteins. |
| Incubation Time | 30 min - Overnight | Typically 2 hours at room temperature or overnight at 4°C. |
| Quenching Reagent | Tris or Glycine | Final concentration of 25-50 mM. |
Visualizations
Caption: Experimental workflow for protein biotinylation using this compound.
Caption: Workflow for a pull-down assay using a biotinylated protein.
Troubleshooting
Table 2: Troubleshooting Guide for Protein Biotinylation
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive NHS-ester (hydrolyzed). | Prepare fresh EDC and NHS/Sulfo-NHS solutions immediately before use. |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein. | |
| Protein Precipitation | High concentration of organic solvent from the biotin stock. | Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume). |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C). | |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or gel filtration. |
| Non-specific binding to streptavidin beads. | Pre-clear the lysate with beads without streptavidin. | |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. |
Applications
Biotinylated proteins have a wide range of applications in research and drug development:
-
Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for sensitive detection.
-
Affinity Purification: Enables the isolation of binding partners from complex mixtures, such as in pull-down assays.
-
Flow Cytometry: Used for the detection of cell surface proteins.
-
Surface Plasmon Resonance (SPR): Facilitates the immobilization of proteins onto sensor chips for interaction analysis.
-
Drug Discovery: Biotinylated drug targets can be used to screen for interacting small molecules or biologic drugs.
References
- 1. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Biotinylation | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols for Biotin-PEG36-Acid Coupling via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of Biotin-PEG36-acid to amine-containing molecules utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This bioconjugation technique is a cornerstone in biotechnology and pharmaceutical development for applications including targeted drug delivery, the development of antibody-drug conjugates (ADCs), and advanced cellular imaging.
The use of a polyethylene glycol (PEG) spacer, specifically a 36-unit PEG, in the biotinylation reagent offers several advantages. The PEG linker increases the hydrophilicity of the resulting conjugate, which can help prevent aggregation of biotinylated proteins during storage.[1][2] Furthermore, the long spacer arm reduces steric hindrance, facilitating more efficient binding of the biotin moiety to avidin or streptavidin.[3]
The EDC/NHS coupling reaction is a two-step process. First, EDC activates the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[5] The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which then readily reacts with a primary amine on the target molecule to form a stable amide bond. This two-step method is particularly advantageous when the molecule to be coupled also contains carboxyl groups, as it prevents self-polymerization.
Chemical Reaction Workflow
Caption: EDC/NHS reaction mechanism for this compound coupling.
Data Presentation
The following table summarizes the key quantitative parameters for the EDC/NHS coupling of this compound.
| Parameter | Recommended Range/Value | Notes |
| pH | ||
| Activation Step | 4.5 - 6.0 | MES buffer is commonly used. |
| Coupling Step | 7.0 - 8.5 | PBS or borate buffer are suitable. Avoid buffers with primary amines (e.g., Tris, glycine). |
| Molar Ratios | ||
| EDC:this compound | 2-10 fold molar excess | A starting point of 10-fold molar excess of EDC is often recommended. |
| NHS:this compound | 2-5 fold molar excess | A common starting ratio is a 2.5-fold molar excess of NHS over the carboxyl groups. |
| Activated Linker:Protein | 1.5-10 fold molar excess | This should be optimized for the specific application. |
| Reaction Time | ||
| Activation | 15 - 30 minutes | |
| Coupling | 2 hours to overnight | |
| Quenching | 15 - 30 minutes | |
| Reaction Temperature | ||
| Activation & Coupling | Room Temperature or 4°C | |
| Reagent Handling | ||
| EDC and NHS Storage | -20°C, desiccated | Both reagents are moisture-sensitive. |
| Reagent Preparation | Prepare solutions immediately before use | EDC and NHS are prone to hydrolysis in aqueous solutions. |
Experimental Protocols
This section provides a detailed two-step protocol for the conjugation of this compound to an amine-containing protein.
Materials
-
This compound
-
Amine-containing molecule (e.g., antibody, protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Experimental Workflow
Caption: Experimental workflow for EDC/NHS coupling.
Step-by-Step Procedure
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare the amine-containing protein in Coupling Buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain primary amines.
-
-
Activation of this compound:
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (0.1 M MES, pH 5.5).
-
In a reaction tube, add the desired amount of this compound.
-
Add a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Protein:
-
Add the freshly activated Biotin-PEG36-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for your specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted NHS esters, add a quenching solution such as Tris-HCl or glycine to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents (this compound, EDC, NHS, and quenching agent) and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS | Reagents are moisture-sensitive. Use fresh reagents and allow them to warm to room temperature before opening. |
| Inappropriate buffer | Use amine-free and carboxylate-free buffers like MES for activation and PBS for coupling. | |
| Hydrolysis of intermediates | Perform the reaction steps promptly after preparing reagent solutions. | |
| Protein Precipitation | High concentration of EDC | Reduce the amount of EDC used. |
| Change in buffer conditions | Perform buffer exchange gradually, for example, through dialysis with stepwise changes in buffer composition. |
Storage of Biotinylated Product
For long-term stability, it is recommended to store the purified biotinylated conjugate at -20°C or -80°C. The addition of a cryoprotectant like glycerol to a final concentration of 50% can prevent damage from freeze-thaw cycles. The PEG component of the linker can also aid in preventing aggregation during storage.
References
- 1. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 3. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Applications of Biotin-PEG36-acid in Drug Delivery: A Detailed Guide for Researchers
Introduction
Biotin-PEG36-acid is a heterobifunctional linker that has emerged as a valuable tool in the field of drug delivery. This molecule combines the high-affinity binding of biotin to avidin and streptavidin with the pharmacokinetic benefits of a long-chain polyethylene glycol (PEG) spacer. The terminal carboxylic acid group allows for covalent conjugation to a variety of drug molecules, targeting ligands, and nanoparticle surfaces. This unique combination of properties enables the development of sophisticated drug delivery systems with enhanced targeting, improved solubility, and reduced immunogenicity.
This document provides detailed application notes and experimental protocols for the use of this compound in various drug delivery strategies, aimed at researchers, scientists, and drug development professionals.
Application Notes
Targeted Drug Delivery via Biotin-Receptor Interactions
Many cancer cells overexpress biotin receptors, making biotin an attractive targeting moiety for delivering therapeutic agents specifically to tumor tissues.[1][2][3] this compound can be conjugated to anticancer drugs or drug-loaded nanoparticles to facilitate their selective uptake by cancer cells through receptor-mediated endocytosis. The long PEG36 chain provides several advantages in this context:
-
Increased Solubility and Bioavailability: The hydrophilic PEG chain enhances the aqueous solubility of hydrophobic drugs, improving their bioavailability.[4][5]
-
Reduced Steric Hindrance: The extended PEG spacer minimizes steric hindrance between the drug/nanoparticle and the biotin receptor, facilitating efficient binding.
-
Prolonged Circulation Time: PEGylation is a well-established strategy to increase the in vivo circulation half-life of drugs and nanoparticles by reducing renal clearance and recognition by the reticuloendothelial system.
Development of Antibody-Drug Conjugates (ADCs)
This compound can be utilized as a linker in the construction of antibody-drug conjugates. In this approach, the carboxylic acid group of the linker is activated to react with amine groups on a cytotoxic drug. The biotinylated drug can then be non-covalently conjugated to a streptavidin-modified monoclonal antibody that targets a tumor-specific antigen. This modular approach allows for the rapid assembly and screening of different antibody-drug combinations.
Formulation of Targeted Nanoparticles
This compound is widely used for the surface functionalization of various types of nanoparticles, including liposomes, polymeric nanoparticles, and metallic nanoparticles, to achieve active targeting. The carboxylic acid can be conjugated to the nanoparticle surface through various chemistries. The biotin moiety on the nanoparticle surface then directs the nanocarrier to biotin receptor-expressing cells, leading to enhanced cellular uptake and intracellular drug delivery.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing biotin-PEG linkers in drug delivery systems. While data specifically for this compound is limited, the presented values from similar long-chain biotin-PEG linkers provide a strong indication of its potential performance.
Table 1: Physicochemical Properties of Biotin-PEGylated Nanoparticles
| Nanoparticle Type | Drug | Biotin-PEG Linker Length | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| PLGA | Lutein | PEG | < 250 | High (not specified) | Not specified | ~75% | |
| Polymeric | Ropinirole HCl | Not specified | Not specified | Not specified | 16-23% | High (not specified) | |
| Doxorubicin-PLGA-lecithin-PEG | Doxorubicin | PEG | ~110 | Not specified | Not specified | Not specified |
Table 2: In Vitro Efficacy of Biotin-Targeted Drug Delivery Systems
| Cell Line | Drug/System | IC50 Value (Biotinylated) | IC50 Value (Non-Biotinylated/Free Drug) | Fold Improvement | Reference |
| HepG2 | Doxorubicin Prodrug | Selective anticancer activity | Less selective | Not specified | |
| HeLa | Colchicine Derivative | High toxicity | Lower toxicity | Not specified |
Experimental Protocols & Workflows
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes in the application of this compound.
Caption: Receptor-mediated endocytosis of a Biotin-PEG-Drug conjugate.
Caption: Workflow for formulating biotinylated drug-loaded nanoparticles.
References
- 1. Biotin-guided anticancer drug delivery with acidity-triggered drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A biotin-guided fluorescent-peptide drug delivery system for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of biotin conjugation in biological imaging, sensing, and target delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin acid PEG | Biotin acid PEG | AxisPharm [axispharm.com]
- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
Application Notes and Protocols for Surface Modification Using Biotin-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG36-acid is a heterobifunctional linker widely utilized for the surface modification of various substrates. Its structure comprises a biotin moiety for high-affinity binding to streptavidin and avidin, a long-chain polyethylene glycol (PEG) spacer (36 PEG units) to enhance water solubility and reduce non-specific protein adsorption, and a terminal carboxylic acid group for covalent immobilization onto appropriately functionalized surfaces.[1][2] This combination of features makes this compound an ideal reagent for creating biocompatible and bio-functional surfaces for a range of applications, including immunoassays, biosensors, cell adhesion studies, and targeted drug delivery.[3][4]
These application notes provide detailed protocols for the modification of common laboratory surfaces—glass and gold—with this compound, followed by the immobilization of streptavidin and subsequent cell adhesion assays.
Key Experimental Workflows
The overall workflow for surface modification with this compound typically involves surface preparation, covalent attachment of the linker, characterization of the modified surface, and subsequent bio-functionalization with a biotin-binding protein.
Figure 1: General experimental workflow for surface modification.
Protocol 1: Modification of Glass Surfaces
This protocol details the functionalization of glass slides or coverslips with this compound via aminosilanization and subsequent EDC/NHS coupling chemistry.
Materials:
-
Glass slides or coverslips
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Streptavidin
-
Bovine Serum Albumin (BSA) for blocking
-
Ethanol
-
Deionized (DI) water
Experimental Protocol:
-
Glass Cleaning and Hydroxylation:
-
Immerse glass slides in Piranha solution for 30-60 minutes at room temperature.
-
Rinse extensively with DI water and dry under a stream of nitrogen.
-
Treat with oxygen plasma for 5 minutes to ensure a high density of hydroxyl groups.
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the APTES solution for 1-2 hours at room temperature under a nitrogen atmosphere.
-
Rinse the slides with toluene, followed by ethanol, and finally DI water.
-
Cure the slides in an oven at 110°C for 30-60 minutes.
-
-
This compound Immobilization (EDC/NHS Coupling):
-
Prepare a 10 mg/mL solution of this compound in 0.1 M MES buffer (pH 5.5).
-
Activate the carboxylic acid groups by adding EDC (final concentration 10 mM) and NHS (final concentration 20 mM) to the this compound solution. Incubate for 15 minutes at room temperature.
-
Immediately immerse the aminosilanized glass slides in the activated this compound solution and incubate for 2-4 hours at room temperature.
-
Rinse the slides thoroughly with MES buffer, followed by DI water, and dry with nitrogen.
-
-
Streptavidin Immobilization:
-
Prepare a 0.1 mg/mL solution of streptavidin in PBS (pH 7.4).
-
Incubate the biotinylated glass slides with the streptavidin solution for 1 hour at room temperature.
-
Rinse with PBS to remove unbound streptavidin.
-
-
Blocking:
-
To prevent non-specific cell adhesion, incubate the slides in a 1% BSA solution in PBS for 30 minutes at room temperature.
-
Rinse with PBS. The surfaces are now ready for cell adhesion assays.
-
Surface Characterization Data (Representative Values):
| Characterization Technique | Untreated Glass | Aminosilanized Glass | Biotin-PEGylated Glass | Streptavidin Immobilized |
| Water Contact Angle (°) | < 20 | 50 - 70 | 30 - 50 | 40 - 60 |
| XPS Atomic % (N 1s) | Not Detected | 2 - 5% | 3 - 6% | 5 - 10% |
| AFM RMS Roughness (nm) | < 0.5 | < 1.0 | < 1.5 | 2 - 4 |
Protocol 2: Modification of Gold Surfaces
This protocol describes the formation of a biotinylated self-assembled monolayer (SAM) on a gold surface using a thiol-containing anchor. While this compound itself does not have a thiol group, this protocol outlines the common strategy of using a mixed SAM with a thiol-biotin-PEG linker. For the purpose of this protocol, we will assume the use of a commercially available Biotin-PEG-Thiol linker with a comparable PEG length.
Materials:
-
Gold-coated substrates (e.g., SPR chips, QCM-D crystals)
-
Piranha solution or UV/Ozone cleaner
-
Ethanol (absolute)
-
Biotin-PEG-Thiol
-
Mercaptohexanol (MCH) or a short-chain oligo(ethylene glycol) thiol (for creating a mixed monolayer)
-
PBS
-
Streptavidin
-
BSA
Experimental Protocol:
-
Gold Surface Cleaning:
-
Clean the gold substrates by immersing them in Piranha solution for 1-2 minutes or by treating them with a UV/Ozone cleaner for 15-20 minutes.
-
Rinse thoroughly with DI water and then ethanol. Dry under a stream of nitrogen.
-
-
Formation of Biotinylated SAM:
-
Prepare a 1 mM solution of Biotin-PEG-Thiol and MCH in absolute ethanol. A common molar ratio is 1:10 (Biotin-PEG-Thiol:MCH) to achieve a good balance of biotin density and surface passivation.
-
Immerse the cleaned gold substrates in the thiol solution and incubate for 12-24 hours at room temperature in the dark.
-
Rinse the substrates extensively with ethanol to remove non-chemisorbed thiols, followed by DI water, and dry with nitrogen.
-
-
Streptavidin Immobilization and Blocking:
-
Follow steps 4 and 5 from Protocol 1.
-
Surface Characterization Data (Representative Values):
| Characterization Technique | Bare Gold | Mixed SAM | Streptavidin Immobilized |
| Water Contact Angle (°) | 70 - 90 | 30 - 50 | 40 - 60 |
| SPR Response (RU) | - | ~150-300 (SAM formation) | ~1000-2000 (Streptavidin binding)[5] |
| QCM-D Frequency Shift (Δf, Hz) | - | ~ -10 to -25 | ~ -30 to -60 |
| QCM-D Dissipation Change (ΔD, x10⁻⁶) | - | < 1 | ~ 1-5 |
Protocol 3: Cell Adhesion Assay
This protocol provides a general method for assessing cell adhesion to the prepared biotinylated surfaces.
Materials:
-
Biotinylated and streptavidin-coated substrates in a sterile multi-well plate format
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Glutaraldehyde or paraformaldehyde for cell fixation
-
Crystal Violet stain
-
Microplate reader
Experimental Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in serum-free medium and count the cells. Adjust the concentration to 1 x 10⁵ cells/mL.
-
-
Cell Seeding:
-
Add 1 mL of the cell suspension to each well containing the modified substrates. Include appropriate controls (e.g., tissue culture plastic, BSA-blocked surfaces).
-
Incubate for a defined period (e.g., 30, 60, 120 minutes) at 37°C in a 5% CO₂ incubator.
-
-
Washing and Fixation:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding a 4% glutaraldehyde or paraformaldehyde solution for 15 minutes at room temperature.
-
Wash the wells three times with DI water.
-
-
Staining and Quantification:
-
Add 0.1% Crystal Violet solution to each well and incubate for 20 minutes.
-
Wash the wells extensively with DI water to remove excess stain.
-
Solubilize the stain from the adherent cells by adding 10% acetic acid or a commercial solubilization buffer.
-
Transfer the solubilized stain to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Quantitative Data from Cell Adhesion Assay (Example):
| Surface | Normalized Adhesion (%) |
| Tissue Culture Plastic | 100 ± 8 |
| BSA-Blocked Glass | 15 ± 4 |
| Streptavidin-Functionalized Surface | 85 ± 12 |
Cell Adhesion and Signaling
Cell adhesion to extracellular matrix (ECM) proteins, which can be mimicked by the surfaces prepared in these protocols, is primarily mediated by integrin receptors. Upon ligand binding, integrins cluster and recruit a multitude of signaling and adaptor proteins to form focal adhesions. This initiates a cascade of intracellular signaling events that regulate cell survival, proliferation, migration, and differentiation.
Figure 2: Simplified cell adhesion signaling pathway.
By controlling the surface density and presentation of biotinylated ligands, researchers can modulate integrin clustering and subsequent signaling, providing a powerful tool for studying cell behavior and for the development of novel therapeutics that target cell-matrix interactions.
References
- 1. Imaging streptavidin 2D crystals on biotinylated lipid monolayers at high resolution with the atomic force microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Imaging streptavidin 2 D-crystals on biotinylated lipid monolayers at high resolution with the atomic force microscope | Semantic Scholar [semanticscholar.org]
- 3. Streptavidin binding observed with an atomic force microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Biotin-PEG36-acid in Targeted Drug Delivery Systems
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-PEG36-acid for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG36-acid is a heterobifunctional linker widely employed in the functionalization of nanoparticles for targeted drug delivery, diagnostics, and various biomedical applications. The biotin moiety serves as a high-affinity ligand for the biotin receptor, particularly the sodium-dependent multivitamin transporter (SMVT), which is frequently overexpressed on the surface of various cancer cells.[1][2][3][4][5] The polyethylene glycol (PEG) spacer, with 36 ethylene glycol units, imparts hydrophilicity, enhances biocompatibility, and reduces non-specific protein adsorption, thereby prolonging the circulation time of the nanoparticles. The terminal carboxylic acid group allows for covalent conjugation to amine-functionalized nanoparticles or other surfaces. This document provides detailed application notes and protocols for the functionalization of various nanoparticles with this compound.
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C85H165N3O40S | |
| Molecular Weight | 1901.3 g/mol | |
| Functional Group 1 | Biotin | |
| Functional Group 2 | Carboxylic Acid (COOH) | |
| Spacer Arm | 36-unit polyethylene glycol (PEG) | |
| Solubility | Water soluble |
Applications in Nanoparticle Functionalization
The unique properties of this compound make it an ideal linker for a variety of nanoparticle platforms, including:
-
Liposomes: For targeted delivery of encapsulated drugs.
-
Gold Nanoparticles: For applications in diagnostics, imaging, and sensing.
-
Polymeric Nanoparticles (e.g., PLGA, Chitosan): For controlled release of therapeutics.
-
Magnetic Nanoparticles: For targeted imaging (MRI) and hyperthermia applications.
The primary mechanism of targeting relies on the high affinity of biotin for the SMVT, a transporter protein that is upregulated in many cancer cell lines, including ovarian, breast, colon, and lung cancer. This specific interaction facilitates receptor-mediated endocytosis, leading to enhanced intracellular accumulation of the nanoparticle payload in target cells.
Experimental Protocols
Herein, we provide detailed protocols for the functionalization of different nanoparticle types with this compound, followed by methods for characterization and quantification.
Protocol 1: Functionalization of Amine-Modified Gold Nanoparticles
This protocol describes the covalent conjugation of this compound to amine-functionalized gold nanoparticles (AuNPs) using carbodiimide chemistry.
Materials:
-
Amine-functionalized gold nanoparticles (AuNP-NH2)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifuge tubes
-
Orbital shaker
Procedure:
-
Activation of this compound:
-
Dissolve this compound in MES buffer to a final concentration of 1 mg/mL.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxylic acid group.
-
-
Conjugation to AuNP-NH2:
-
Disperse the AuNP-NH2 in MES buffer.
-
Add the activated this compound solution to the AuNP-NH2 dispersion. The molar ratio of this compound to AuNPs should be optimized for the specific nanoparticle size and desired surface density. A starting point is a 1000-fold molar excess of the biotin linker.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle shaking.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing unreacted reagents.
-
Resuspend the pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted materials.
-
Finally, resuspend the purified Biotin-PEG36-AuNPs in PBS or another suitable buffer for storage at 4°C.
-
Caption: Workflow for the functionalization of amine-modified gold nanoparticles.
Protocol 2: Functionalization of Liposomes via Post-Insertion
This protocol describes the incorporation of Biotin-PEG36-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) into pre-formed liposomes.
Materials:
-
Pre-formed liposomes
-
Biotin-PEG36-DSPE
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Water bath or incubator
Procedure:
-
Preparation of Biotin-PEG36-DSPE solution:
-
Dissolve Biotin-PEG36-DSPE in PBS to a desired concentration (e.g., 1 mg/mL). Gentle warming may be required to fully dissolve the lipid conjugate.
-
-
Post-Insertion:
-
Add the Biotin-PEG36-DSPE solution to the pre-formed liposome suspension. The amount to add will depend on the desired final concentration of biotin on the liposome surface (typically 1-5 mol%).
-
Incubate the mixture at a temperature above the phase transition temperature (Tc) of the liposome lipids for 1-2 hours with gentle stirring. For most common lipid formulations, this is typically around 60°C.
-
-
Purification:
-
To remove any unincorporated Biotin-PEG36-DSPE, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.
-
Caption: Workflow for liposome functionalization via post-insertion.
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to ensure the quality and consistency of the biotinylated nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | An increase in hydrodynamic diameter after PEGylation. A low PDI (<0.3) indicates a monodisperse sample. |
| Zeta Potential | Surface charge | A change in surface charge upon conjugation of the charged this compound linker. |
| Transmission Electron Microscopy (TEM) | Size, morphology, and aggregation state | Visualization of nanoparticle size and shape. Should confirm that nanoparticles are not aggregated after functionalization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bond vibrations | Appearance of characteristic peaks from the biotin and PEG moieties, confirming their presence on the nanoparticle surface. |
Quantification of Surface Biotin
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for the quantification of biotin on the surface of nanoparticles. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
Protocol 3: HABA Assay for Biotin Quantification
Materials:
-
Biotinylated nanoparticles
-
HABA/Avidin pre-mixed reagent (commercially available kits are recommended)
-
Biotin standards of known concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Biotin Standard Curve:
-
Prepare a series of biotin standards with concentrations ranging from 2 to 16 µM.
-
Add a known volume of each standard to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
Add a known concentration of your biotinylated nanoparticles to separate wells. It is advisable to test a few dilutions to ensure the biotin concentration falls within the linear range of the standard curve.
-
-
Assay:
-
Add the HABA/Avidin reagent to each well containing the standards and samples.
-
Incubate the plate at room temperature for 5-10 minutes.
-
Measure the absorbance at 500 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (buffer only) from all readings.
-
Plot the absorbance of the biotin standards against their known concentrations to generate a standard curve.
-
Determine the concentration of biotin in your nanoparticle sample by interpolating its absorbance value on the standard curve.
-
The number of biotin molecules per nanoparticle can then be calculated based on the nanoparticle concentration.
-
Targeted Cellular Uptake via SMVT Pathway
The targeted uptake of biotinylated nanoparticles into cancer cells is primarily mediated by the Sodium-Dependent Multivitamin Transporter (SMVT).
Caption: SMVT-mediated endocytosis of biotinylated nanoparticles.
Conclusion
This compound is a versatile and effective linker for the functionalization of a wide range of nanoparticles. The protocols and information provided in these application notes offer a comprehensive guide for researchers developing targeted nanoparticle systems for therapeutic and diagnostic applications. Successful functionalization, coupled with thorough characterization and quantification, is essential for the development of safe and efficacious nanomedicines.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassays Using Biotin-PEG36-Acid Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Biotin-PEG36-acid modified antibodies in various immunoassays. The inclusion of a long, hydrophilic 36-unit polyethylene glycol (PEG) spacer in the biotinylation reagent offers significant advantages for enhanced assay performance, including increased sensitivity, reduced non-specific binding, and improved solubility and stability of the antibody conjugate.
Introduction to this compound in Immunoassays
The streptavidin-biotin interaction is a cornerstone of many immunoassays due to its high affinity and specificity.[1] The modification of antibodies with biotin allows for indirect detection strategies that amplify signal and increase assay sensitivity. The use of a this compound linker for antibody conjugation further enhances these benefits.
The extended PEG36 chain provides a long and flexible spacer arm that mitigates steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin.[2] This is particularly advantageous when working with complex samples or large target antigens. The hydrophilic nature of the PEG chain improves the water solubility of the antibody conjugate, which can reduce aggregation and improve stability.[3] Furthermore, PEGylation is known to reduce non-specific binding of proteins to surfaces, leading to lower background noise and an improved signal-to-noise ratio in immunoassays.[4] Studies have shown that longer PEG chains can contribute to increased assay sensitivity in formats like ELISA.
Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to primary amines (lysine residues) on an antibody. The carboxylic acid group on the this compound is activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with the antibody.
Experimental Workflow: Antibody Conjugation
Protocol: Antibody Conjugation
Materials:
-
Antibody to be labeled (1-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (1M Tris-HCl, pH 8.0 or 1M glycine)
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS. The optimal antibody concentration is between 1-5 mg/mL.[5]
-
Activation of this compound:
-
Immediately before use, dissolve this compound, NHS, and EDC in anhydrous DMSO to a concentration of 10 mM each.
-
Incubate at room temperature for 15-30 minutes to generate the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Biotin-PEG36-NHS ester solution to the antibody solution. A molar excess of 10-30 fold of the biotin reagent to the antibody is a good starting point. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent by size-exclusion chromatography or dialysis against PBS.
-
-
Storage:
-
Add a protein stabilizer like bovine serum albumin (BSA) to a final concentration of 0.1% and a preservative like sodium azide to 0.02%.
-
Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Determination of Degree of Biotinylation (DoB)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the number of biotin molecules incorporated per antibody molecule.
| Parameter | Description |
| Principle | HABA dye binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces HABA, causing a decrease in absorbance. |
| Procedure | 1. Measure the absorbance of an avidin-HABA solution at 500 nm. 2. Add the biotinylated antibody sample. 3. Measure the absorbance again after the reading stabilizes. 4. Calculate the change in absorbance to determine the biotin concentration. |
| Calculation | The moles of biotin per mole of antibody can be calculated based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex. |
Application 1: Enzyme-Linked Immunosorbent Assay (ELISA)
The use of this compound labeled detection antibodies in a sandwich ELISA format can significantly enhance assay sensitivity and reduce background.
Experimental Workflow: Sandwich ELISA
Protocol: Sandwich ELISA
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample and standards
-
This compound labeled detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with 200 µL/well of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add 100 µL of samples and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the this compound labeled detection antibody (diluted in blocking buffer) to each well and incubate for 1-2 hours at room temperature. The optimal concentration should be determined by titration.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color development, protected from light.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
Quantitative Data Summary (Hypothetical)
This table illustrates the potential improvement in ELISA performance when using a this compound labeled antibody compared to a standard NHS-biotin label.
| Parameter | NHS-Biotin | This compound | Fold Improvement |
| Limit of Detection (LOD) | 15 pg/mL | 5 pg/mL | 3x |
| Signal-to-Noise Ratio (at 100 pg/mL) | 8 | 25 | 3.1x |
| Assay Range | 15-1000 pg/mL | 5-2000 pg/mL | 2x (upper range) |
Application 2: Western Blotting
Using a this compound modified primary or secondary antibody in Western blotting can lead to cleaner blots with lower background and enhanced signal.
Experimental Workflow: Western Blot
Protocol: Western Blot
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody
-
This compound labeled secondary antibody (or primary antibody)
-
Streptavidin-HRP
-
ECL Western Blotting Substrate
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the this compound labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. The optimal dilution should be determined empirically.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with wash buffer.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with wash buffer.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
Quantitative Data Summary (Hypothetical)
| Parameter | NHS-Biotin | This compound | Fold Improvement |
| Signal Intensity (Arbitrary Units) | 15,000 | 45,000 | 3x |
| Background Intensity (Arbitrary Units) | 3,000 | 1,500 | 0.5x |
| Signal-to-Noise Ratio | 5 | 30 | 6x |
Application 3: Flow Cytometry
The use of a this compound labeled primary antibody followed by a fluorescently-labeled streptavidin conjugate can enhance the detection of cell surface markers, especially those with low expression levels.
Experimental Workflow: Flow Cytometry
Protocol: Flow Cytometry
Materials:
-
Single-cell suspension
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc block
-
This compound labeled primary antibody
-
Fluorophore-conjugated streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)
-
(Optional) Viability dye
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁷ cells/mL in FACS buffer.
-
Fc Block: Block Fc receptors by incubating the cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
Primary Antibody Staining: Add the this compound labeled primary antibody at a pre-titered optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Secondary Staining: Resuspend the cell pellet and add the fluorophore-conjugated streptavidin at its recommended dilution. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Quantitative Data Summary (Hypothetical)
| Parameter | NHS-Biotin | This compound | Fold Improvement |
| Mean Fluorescence Intensity (MFI) | 800 | 2400 | 3x |
| Stain Index | 10 | 40 | 4x |
| % Positive Cells (Low-expressing antigen) | 15% | 45% | 3x |
Disclaimer: The quantitative data presented in the tables are hypothetical and intended for illustrative purposes to demonstrate the potential advantages of using this compound modified antibodies. Actual results will vary depending on the specific antibody, antigen, and experimental conditions. Optimization of all assay parameters is recommended for best performance.
References
Application Notes and Protocols for Biotin-PEG36-acid in ELISA and Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected data for the use of Biotin-PEG36-acid in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting. The long, hydrophilic polyethylene glycol (PEG) spacer arm of this compound enhances the accessibility of the biotin moiety for binding to streptavidin, thereby amplifying the signal and improving assay sensitivity. Its terminal carboxylic acid group allows for covalent conjugation to primary amines on proteins, such as antibodies or antigens, via amide bond formation.
Section 1: Conjugation of this compound to Proteins
The foundational step for utilizing this compound in immunoassays is its covalent attachment to a protein of interest, typically an antibody or antigen. This is achieved through the formation of a stable amide bond between the carboxylic acid group of this compound and primary amines (e.g., lysine residues) on the protein, facilitated by carbodiimide chemistry (EDC/NHS).
Experimental Protocol: Protein Conjugation
Materials:
-
Protein to be labeled (e.g., antibody, antigen) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, MES).
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dimethylsulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Protein Preparation: Dialyze the protein against the Activation Buffer to remove any amine-containing contaminants. Adjust the protein concentration to 2 mg/mL.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
EDC/NHS Preparation: Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
Activation of this compound:
-
In a microcentrifuge tube, combine 100 µL of the 10 mM this compound stock solution with 100 µL of 100 mM EDC and 100 µL of 100 mM NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated this compound mixture to 1 mL of the 2 mg/mL protein solution. This represents a 20-fold molar excess of the biotinylation reagent to the protein (assuming an average protein molecular weight of 150 kDa for an IgG antibody).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add 100 µL of Quenching Buffer to the reaction mixture and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.
Section 2: Application in Enzyme-Linked Immunosorbent Assay (ELISA)
This compound conjugated detection antibodies are frequently used in sandwich ELISA formats to enhance signal amplification through the high-affinity interaction of biotin with streptavidin-enzyme conjugates.
Experimental Protocol: Sandwich ELISA
Materials:
-
Capture Antibody (unlabeled)
-
This compound conjugated Detection Antibody
-
Recombinant Antigen Standard
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
96-well ELISA plates
Procedure:
-
Coating: Dilute the capture antibody to 2 µg/mL in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Prepare serial dilutions of the antigen standard (e.g., from 1000 pg/mL to 15.6 pg/mL) in Blocking Buffer. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the this compound conjugated detection antibody to 1 µg/mL in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP 1:5000 in Blocking Buffer. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation: Representative ELISA Data
| Antigen Conc. (pg/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Average Absorbance |
| 1000 | 2.105 | 2.133 | 2.119 |
| 500 | 1.589 | 1.611 | 1.600 |
| 250 | 1.050 | 1.038 | 1.044 |
| 125 | 0.654 | 0.668 | 0.661 |
| 62.5 | 0.388 | 0.396 | 0.392 |
| 31.25 | 0.221 | 0.215 | 0.218 |
| 15.625 | 0.145 | 0.151 | 0.148 |
| 0 (Blank) | 0.058 | 0.062 | 0.060 |
Section 3: Application in Western Blotting
In Western blotting, a this compound conjugated primary or secondary antibody can be used for the detection of a specific protein, followed by incubation with a streptavidin-enzyme conjugate for signal generation.
Experimental Protocol: Western Blotting
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary Antibody (if using a biotinylated secondary antibody)
-
This compound conjugated Primary or Secondary Antibody
-
Streptavidin-HRP
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent Substrate (ECL)
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation (if using a biotinylated secondary): Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with Wash Buffer.
-
Biotinylated Antibody Incubation:
-
If using a biotinylated primary: After blocking, incubate the membrane with the this compound conjugated primary antibody (diluted in Blocking Buffer) for 2 hours at room temperature.
-
If using a biotinylated secondary: After washing off the primary antibody, incubate the membrane with the this compound conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
-
Washing: Repeat the wash step as in step 5.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (diluted 1:10,000 in Wash Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera or X-ray film.
Data Presentation: Representative Western Blot Data
| Sample | Target Protein Level | Band Intensity (Arbitrary Units) |
| Control Lysate | Low | 15,230 |
| Treated Lysate 1 | Medium | 45,890 |
| Treated Lysate 2 | High | 98,540 |
| Negative Control | None | 550 |
Application Notes and Protocols: Site-Specific Labeling of Peptides with Biotin-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin/avidin (Kd ≈ 10-15 M) forms the basis for numerous applications, including affinity purification, immunoassays, and targeted drug delivery.[1] Site-specific labeling of peptides with biotin is particularly crucial as it ensures that the biological activity of the peptide is preserved by modifying a site that does not interfere with its function.
This document provides detailed application notes and protocols for the site-specific labeling of peptides with Biotin-PEG36-acid. The inclusion of a long polyethylene glycol (PEG) spacer (PEG36) enhances the water solubility of the resulting conjugate and extends the biotin moiety from the peptide's surface, minimizing steric hindrance and improving its accessibility for streptavidin binding.[2] this compound is a heterobifunctional linker containing a biotin group and a carboxylic acid. The carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester, which then reacts efficiently with primary amines (N-terminus or lysine side chains) on a peptide to form a stable amide bond.[3]
Principle of the Reaction
The site-specific labeling of a peptide with this compound is typically achieved by converting the carboxylic acid group of the biotin-PEG linker into a more reactive NHS ester. This activated linker then readily reacts with a primary amine on the peptide. To achieve site-specificity, particularly at the N-terminus, the reaction pH is controlled. The α-amino group at the N-terminus has a lower pKa (around 8.0-9.0) compared to the ε-amino group of lysine side chains (pKa ≈ 10.5).[4] By performing the reaction at a pH between 7 and 8, the N-terminal amine is more readily deprotonated and thus more nucleophilic, favoring its reaction with the NHS ester over the lysine side chains.[4]
Applications
Biotin-PEGylated peptides have a wide range of applications in research and drug development:
-
Affinity Purification: Immobilized streptavidin or avidin resins can be used to efficiently capture and purify biotinylated peptides and their interacting partners from complex biological mixtures.
-
Immunoassays: Biotinylated peptides are widely used in various immunoassay formats, such as ELISA, where they can be captured on streptavidin-coated plates for the detection of specific antibodies or other binding partners.
-
Targeted Drug Delivery: The biotin moiety can serve as a targeting ligand to deliver therapeutic peptides to cells or tissues that overexpress biotin receptors, such as certain cancer cells.
-
Receptor-Ligand Interaction Studies: Biotinylating a peptide allows for its immobilization on a surface (e.g., in surface plasmon resonance) to study its binding kinetics with a receptor of interest.
-
Cellular Imaging and Tracking: By conjugating the biotinylated peptide with a streptavidin-fluorophore conjugate, the localization and trafficking of the peptide within cells can be visualized.
Experimental Protocols
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
HPLC Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Characterization: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol 1: Activation of this compound with NHS
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.
-
The formation of a white precipitate (dicyclohexylurea, if DCC is used) indicates the reaction is proceeding.
-
Centrifuge the reaction mixture to pellet the precipitate. The supernatant contains the activated Biotin-PEG36-NHS ester.
Protocol 2: Site-Specific Peptide Biotinylation
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the freshly prepared Biotin-PEG36-NHS ester solution (supernatant from Protocol 1) to the peptide solution. A 5- to 20-fold molar excess of the biotinylating reagent over the peptide is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature. This will quench any unreacted NHS ester.
Protocol 3: Purification of the Biotinylated Peptide
-
Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Purify the biotinylated peptide using a reversed-phase HPLC C18 column.
-
Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Monitor the elution profile at 214 nm or 280 nm. The biotinylated peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the biotin-PEG group.
-
Collect the fractions corresponding to the desired peak.
-
Lyophilize the purified fractions to obtain the final product.
Protocol 4: Characterization of the Biotinylated Peptide
-
Reconstitute a small amount of the lyophilized product in a suitable solvent.
-
Analyze the sample by mass spectrometry (MALDI-TOF or ESI-MS) to confirm the successful conjugation.
-
The expected mass of the biotinylated peptide will be the mass of the original peptide plus the mass of the Biotin-PEG36 moiety (minus the mass of a water molecule).
Data Presentation
The following tables summarize typical quantitative data obtained during the site-specific labeling of a model peptide (e.g., a 10-amino acid peptide with a single lysine) with this compound.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
| Peptide Concentration | 2 mg/mL |
| Molar Ratio (Biotin-PEG36-NHS:Peptide) | 10:1 |
| Reaction pH | 7.5 |
| Reaction Time | 4 hours |
| Reaction Temperature | 25°C |
| Purification Yield | ~75% |
Table 2: HPLC Analysis
| Sample | Retention Time (min) |
| Unlabeled Peptide | 15.2 |
| Biotin-PEG36-Peptide | 18.5 |
Table 3: Mass Spectrometry Analysis
| Species | Calculated Mass (Da) | Observed Mass (Da) |
| Unlabeled Peptide | 1250.6 | 1250.7 |
| Biotin-PEG36-Peptide | 3149.9 | 3150.1 |
Visualizations
Caption: Experimental workflow for site-specific peptide biotinylation.
Caption: Chemical reaction for NHS ester-mediated biotinylation.
References
- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Biotin-PEG36-acid for Affinity Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG36-acid is a high-purity heterobifunctional linker designed for the biotinylation of proteins, antibodies, and other biomolecules for subsequent affinity purification and detection. This reagent features a biotin moiety for strong and specific binding to avidin or streptavidin, a long-chain polyethylene glycol (PEG) spacer with 36 ethylene glycol units, and a terminal carboxylic acid group.
The extended PEG36 spacer arm imparts significant advantages, including enhanced water solubility of the biotinylated molecule, reduced steric hindrance for efficient binding to streptavidin, and minimization of non-specific interactions, thereby improving the purity of the isolated target. The terminal carboxylic acid allows for covalent conjugation to primary amines on target molecules using standard carbodiimide chemistry (EDC/NHS).
This document provides detailed application notes and protocols for the effective use of this compound in affinity purification workflows.
Key Features and Applications
Features of this compound:
-
High Affinity Binding: The biotin group provides a strong and highly specific interaction with avidin and streptavidin (Kd ≈ 10-15 M), ensuring efficient capture of the target molecule.[1]
-
Enhanced Solubility: The hydrophilic PEG36 chain increases the water solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic proteins.
-
Reduced Steric Hindrance: The long, flexible PEG spacer minimizes steric hindrance, allowing for more efficient binding of the biotinylated protein to the streptavidin-immobilized matrix.
-
Versatile Conjugation Chemistry: The terminal carboxylic acid can be readily coupled to primary amines on proteins and other biomolecules using EDC/NHS chemistry.[2]
Applications:
-
Affinity Purification: Isolation of target proteins from complex mixtures such as cell lysates or supernatants.
-
Immunoassays: Development of sensitive detection methods like ELISA and Western blotting.
-
Drug Delivery: Use in targeted drug delivery systems.[3]
-
PROTACs: Synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[4][5]
-
Surface Modification: Functionalization of surfaces and nanoparticles.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1901.3 g/mol | |
| Purity | ≥95% | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C, desiccated |
Table 2: Representative Binding Capacity of Streptavidin Agarose Resin
| Biotinylated Molecule | Binding Capacity (nmol/mL of resin) | Notes |
| Free Biotin | >120 | This is the theoretical maximum and serves as a benchmark. |
| Small Biotinylated Peptides (<10 kDa) | 80 - 110 | Binding is highly efficient with minimal steric hindrance. |
| Medium-sized Biotinylated Proteins (30-60 kDa) | 30 - 70 | Steric hindrance from the protein reduces the number of accessible binding sites on the resin. |
| Large Biotinylated Proteins (>100 kDa) | 10 - 30 | Significant steric hindrance limits the binding capacity. The long PEG linker helps to mitigate this effect compared to shorter linkers. |
Note: The values in this table are illustrative and can vary depending on the specific protein, degree of biotinylation, and the type of streptavidin resin used. It is recommended to determine the binding capacity for your specific application empirically.
Table 3: Example of Affinity Purification Results for a Biotinylated Antibody
| Parameter | Value |
| Antibody Concentration (Initial) | 1 mg/mL |
| Degree of Labeling (Biotin/Antibody) | 4.2 |
| Resin Volume | 1 mL |
| Bound Antibody | ~1.5 mg |
| Elution Volume | 2 mL |
| Eluted Antibody Concentration | ~0.65 mg/mL |
| Yield | ~87% |
| Purity (by SDS-PAGE) | >95% |
Note: This table presents typical results for the affinity purification of a biotinylated antibody using this compound and streptavidin agarose. Actual results may vary.
Experimental Protocols
Protocol 1: Biotinylation of a Protein using this compound and EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a target protein.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
-
Target protein in a suitable buffer
Procedure:
-
Prepare Protein Sample: Dissolve the protein to be biotinylated in the Coupling Buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Coupling Buffer using a desalting column.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Activate this compound:
-
In a separate tube, add a 1.5-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or sulfo-NHS) to the this compound solution in Activation Buffer.
-
Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound mixture to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is recommended, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Remove Excess Biotin: Purify the biotinylated protein from excess, non-reacted biotin reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A500 HABA/Avidin). This reading should be between 0.9 and 1.3.
-
-
Measure Sample Absorbance:
-
Add 100 µL of the biotinylated protein sample to the cuvette.
-
Mix well and wait for the absorbance reading to stabilize (approximately 15 seconds).
-
Record the absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).
-
-
Calculate Moles of Biotin per Mole of Protein:
-
Use the following formula to calculate the concentration of biotin: [Biotin] (M) = (ΔA500) / (ε × path length) where:
-
ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample
-
ε (extinction coefficient of HABA/Avidin complex) = 34,000 M-1cm-1
-
path length = 1 cm for a standard cuvette
-
-
Calculate the moles of biotin per mole of protein: (moles of biotin / mole of protein) = [Biotin] / [Protein] where [Protein] is the molar concentration of the protein sample.
-
Protocol 3: Affinity Purification of a Biotinylated Protein using Streptavidin Resin
This protocol describes the capture and elution of a biotinylated protein from a streptavidin-agarose resin.
Materials:
-
Biotinylated protein sample
-
Streptavidin agarose resin (slurry)
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer (choose one):
-
Harsh Denaturing Elution: 8 M Guanidine-HCl, pH 1.5
-
Competitive Elution: Binding/Wash Buffer containing 2-10 mM free D-biotin
-
Mild Denaturing Elution: 0.1 M glycine, pH 2.8
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Empty chromatography column or spin columns
Procedure:
-
Prepare the Streptavidin Resin:
-
Resuspend the streptavidin resin slurry.
-
Transfer the desired amount of resin to an empty column.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Bind the Biotinylated Protein:
-
Apply the biotinylated protein sample to the equilibrated resin. For optimal binding, use a slow flow rate (0.2-0.5 mL/min).
-
Incubate the sample with the resin for 30-60 minutes at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Wash the Resin:
-
Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elute the Protein:
-
For Harsh Denaturing Elution: Apply 3-5 column volumes of 8 M Guanidine-HCl, pH 1.5. Collect the eluate in fractions containing Neutralization Buffer. Note: This method will likely denature the protein and the streptavidin, preventing reuse of the resin.
-
For Competitive Elution: Apply 3-5 column volumes of Elution Buffer containing free D-biotin. This is a milder elution method. For stronger interactions or to improve recovery, elution can be performed at 95°C for 5 minutes in the presence of excess biotin and detergents like SDS.
-
For Mild Denaturing Elution: Apply 3-5 column volumes of 0.1 M glycine, pH 2.8. Immediately neutralize the collected fractions with Neutralization Buffer.
-
-
Analyze the Purified Protein:
-
Analyze the eluted fractions by SDS-PAGE to assess purity and by a protein concentration assay (e.g., BCA) to determine the yield.
-
Pool the fractions containing the purified protein.
-
If necessary, perform buffer exchange into a suitable storage buffer.
-
Visualizations
Figure 1. Overall experimental workflow for biotinylation and affinity purification.
Figure 2. EDC/NHS chemistry for coupling this compound to a protein.
Figure 3. Workflow for affinity purification using streptavidin resin.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. app.scientifiq.ai [app.scientifiq.ai]
Application Notes and Protocols for PROTAC Synthesis using a Biotin-PEG36-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in PROTAC design, influencing the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3][4]
This document provides detailed application notes and protocols for the synthesis of a PROTAC utilizing a Biotin-PEG36-acid linker. The inclusion of a long polyethylene glycol (PEG) chain enhances the pharmacokinetic properties of the PROTAC, while the terminal biotin moiety serves as a valuable tool for downstream applications, including affinity purification, target engagement studies, and mechanism-of-action investigations.
Overview of the Synthetic Strategy
The synthesis of a PROTAC using a this compound linker is typically achieved through a modular approach involving standard amide bond formation. This strategy allows for the sequential coupling of the target protein ligand and the E3 ligase ligand to the bifunctional linker. The general workflow involves the synthesis or acquisition of the individual components, followed by their assembly into the final PROTAC molecule.
Experimental Protocols
This section details the synthesis of a representative PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. The PROTAC is assembled using JQ1 as the BRD4 ligand, a pomalidomide derivative as the E3 ligase (Cereblon) ligand, and the this compound linker.
Materials and Reagents
-
JQ1-amine
-
Pomalidomide-amine
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., DCM, methanol, hexanes, ethyl acetate)
-
Deionized water
-
Acetonitrile (ACN) for HPLC
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes a two-step synthesis involving the initial coupling of the this compound linker to the JQ1-amine, followed by the coupling of the resulting intermediate to the pomalidomide-amine.
Step 1: Coupling of this compound to JQ1-amine
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve JQ1-amine (1.0 eq) and this compound (1.05 eq) in anhydrous DMF.
-
To the stirred solution, add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-PEG36-Biotin intermediate.
Step 2: Coupling of JQ1-PEG36-Biotin to Pomalidomide-amine
-
Dissolve the purified JQ1-PEG36-Biotin intermediate (1.0 eq) and pomalidomide-amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq) to the solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Step 1.4 and 1.5.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired biotinylated PROTAC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of the BRD4-targeting biotinylated PROTAC.
Table 1: Synthesis and Purification Data
| Step | Reaction | Reactants | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Amide Coupling | JQ1-amine, this compound | HATU/DIPEA | DMF | 5 | 75 | >95 |
| 2 | Amide Coupling | JQ1-PEG36-Biotin, Pomalidomide-amine | HATU/DIPEA | DMF | 16 | 60 | >98 |
Table 2: Characterization Data
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (LC-MS, [M+H]⁺) | ¹H NMR |
| Final Biotinylated PROTAC | C₁₂₃H₁₈₅N₁₇O₄₁S₂ | 2689.24 | 2690.25 | Conforms to structure |
Characterization of the Final PROTAC
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a critical technique for monitoring the progress of the reaction and confirming the identity and purity of the final PROTAC.
-
Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected molecular weight of the PROTAC (e.g., m/z 500-3000).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final PROTAC.
-
Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of the biotinylated PROTAC.
Applications of the Biotinylated PROTAC
The biotin tag on the synthesized PROTAC enables a variety of downstream applications to study its biological activity.
-
Affinity Purification: The biotinylated PROTAC can be immobilized on streptavidin-coated beads to pull down its binding partners, including the target protein and components of the E3 ligase complex. This can be used to confirm target engagement and identify other interacting proteins.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or other ligand-binding assays can be performed using the biotin tag for detection, allowing for the quantification of target engagement in cells.
-
Mechanism of Action Studies: The biotin tag can be used to track the localization of the PROTAC within the cell and to visualize the formation of the ternary complex through techniques such as immunofluorescence or proximity ligation assays.
-
In-cell Target Identification: In cases where the target of a PROTAC is unknown, the biotinylated version can be used in chemical proteomics workflows to identify its cellular targets.
Conclusion
The use of a this compound linker provides a versatile and effective strategy for the synthesis of PROTACs with enhanced pharmacokinetic properties and built-in functionality for a wide range of biological assays. The detailed protocols and application notes provided in this document offer a comprehensive guide for researchers in the field of targeted protein degradation to synthesize and characterize these powerful molecules for therapeutic and research applications.
References
Troubleshooting & Optimization
Technical Support Center: Biotin-PEG36-acid Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Biotin-PEG36-acid conjugation to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound conjugation?
This compound possesses a terminal carboxylic acid group.[1] This group can be activated to form a covalent bond with primary amines on a target molecule (e.g., proteins, peptides, antibodies). This process typically uses a two-step carbodiimide crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]
First, EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, reverting back to the carboxylate. To increase efficiency and stability, NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
Q2: Why is the PEG spacer arm important in this compound?
The long, hydrophilic polyethylene glycol (PEG) spacer arm in this compound offers several advantages:
-
Increased Solubility: The PEG chain imparts water solubility to the biotinylated molecule, which can be beneficial for downstream applications and prevent aggregation.[1][]
-
Reduced Steric Hindrance: The long spacer arm minimizes steric hindrance between the biotin and the target molecule, allowing for more efficient binding of biotin to avidin or streptavidin.
-
Enhanced Bioavailability and Stability: In therapeutic applications, PEGylation can increase the half-life of a molecule in the bloodstream, reduce immunogenicity, and improve overall stability.
Q3: Which buffers should I use for the conjugation reaction?
The choice of buffer is critical to avoid interfering with the conjugation chemistry.
-
Activation Step (EDC/NHS): Use a buffer that is free of primary amines and carboxylates. A common choice is MES (2-(N-morpholino)ethanesulfonic acid) buffer at a pH between 4.5 and 6.0 for optimal EDC activity.
-
Conjugation Step (to the amine-containing molecule): For the reaction of the NHS-activated biotin with the primary amine, a buffer with a pH of 7.0 to 8.5 is recommended. Phosphate-buffered saline (PBS) is frequently used for this step. Other options include borate or sodium bicarbonate buffers.
Q4: How should I store and handle EDC and NHS?
Both EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C. To prevent condensation, always allow the reagent vials to warm to room temperature before opening. It is best to prepare solutions of EDC and NHS immediately before use, as they are susceptible to hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Inactive Reagents: EDC and/or NHS have been compromised by moisture. | Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Inappropriate Buffer: The buffer contains primary amines (e.g., Tris, glycine) or carboxylates that are competing with the reaction. | Use recommended buffers such as MES for the activation step and PBS for the coupling step. | |
| Suboptimal pH: The pH of the reaction is not optimal for EDC activation or NHS ester reaction. | For a two-step protocol, perform the EDC/NHS activation at pH 4.5-6.0 and the amine coupling at pH 7.0-8.5. | |
| Hydrolysis of Intermediates: The EDC-activated carboxyl or the NHS ester has hydrolyzed before reacting with the target molecule. | Perform the reaction steps as quickly as possible after adding the reagents. Adding Sulfo-NHS can increase the stability of the activated intermediate in aqueous solutions. | |
| Insufficient Molar Excess of this compound: The concentration of the biotinylating reagent is too low. | Empirically optimize the molar ratio of this compound to your target molecule. For proteins, a 12- to 20-fold molar excess of the biotin reagent is often recommended. | |
| Precipitation During Reaction | Protein Aggregation: The change in pH or addition of reagents is causing the target molecule to precipitate. | Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. |
| High EDC Concentration: A large excess of EDC may cause precipitation in some cases. | If you are using a high concentration of EDC and observing precipitation, try reducing the amount. | |
| Difficulty Removing Excess Biotin | Inefficient Purification Method: The chosen method is not effectively separating the unconjugated this compound from the biotinylated product. | Use size-exclusion chromatography (e.g., desalting columns) or dialysis appropriate for the size of your target molecule to remove excess, non-reacted biotinylation reagent. |
Experimental Protocols
Standard Two-Step Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. Optimization may be required for specific applications.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Coupling Buffer: PBS (pH 7.2-7.5)
-
Quenching Buffer: (e.g., 1M Tris-HCl, pH 8.0 or glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in the Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer like PBS.
-
Calculate Reagent Amounts: Determine the molar quantities of this compound, EDC, and Sulfo-NHS needed. A 20-fold molar excess of the biotin reagent over the protein is a common starting point. A 2-5 fold molar excess of EDC and Sulfo-NHS over the this compound is recommended.
-
Activation of this compound:
-
Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer.
-
Mix the calculated amounts of the three reagents.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution in the Coupling Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification: Remove excess, non-reacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
Visualizations
Caption: Workflow of this compound conjugation using EDC and Sulfo-NHS.
Caption: Decision tree for troubleshooting low biotinylation efficiency.
References
Technical Support Center: Biotin-PEG36-acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG36-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional biotinylation reagent. It contains a biotin moiety for strong binding to avidin or streptavidin, a long polyethylene glycol (PEG) spacer (36 PEG units), and a terminal carboxylic acid group.[1][2][3] The hydrophilic PEG spacer enhances water solubility of the molecule it is conjugated to and provides a long, flexible arm to overcome steric hindrance, which can be beneficial for biotin-avidin binding.[4] The carboxylic acid group allows for its conjugation to primary amines on target molecules like proteins, peptides, or antibodies through the formation of an amide bond, typically using carbodiimide chemistry (e.g., EDC and NHS).[5]
Q2: How should I store and handle this compound?
A2: this compound should be stored at -20°C in a sealed container, protected from light and moisture. When preparing to use the reagent, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent, especially if it has been pre-activated with NHS. For dissolving the reagent, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended to preserve its reactivity.
Q3: My this compound won't dissolve. What should I do?
A3: this compound is generally soluble in water and DMSO. If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Ensure you are using a recommended solvent like water, DMSO, or DMF. For subsequent reactions in aqueous buffers, preparing a concentrated stock solution in DMSO or DMF and then diluting it into the reaction buffer is a common practice.
-
Sonication: Gentle sonication can help to dissolve the reagent.
-
Purity: Verify the purity of the reagent, as impurities can affect solubility.
Troubleshooting Guides
Problem 1: Low or No Biotinylation Efficiency
Possible Cause 1: Inactive Reagents
-
Troubleshooting: The carboxylic acid of this compound needs to be activated, commonly with EDC and NHS, to react with primary amines. The NHS ester is particularly sensitive to moisture and can hydrolyze, rendering it inactive.
-
Always use fresh, high-quality EDC and NHS.
-
Prepare EDC and NHS solutions immediately before use.
-
Ensure this compound and all solvents are anhydrous, especially during the activation step.
-
Possible Cause 2: Suboptimal Reaction pH
-
Troubleshooting: The pH of the reaction buffer is critical for efficient conjugation.
-
The activation of the carboxylic acid with EDC/NHS is typically more efficient at a slightly acidic pH (e.g., MES buffer, pH 4.7-6.0).
-
The subsequent reaction of the NHS-activated Biotin-PEG with the primary amine on the target molecule is favored at a slightly alkaline pH (pH 7.2-8.5). A common approach is a two-step reaction where the activation is performed at a lower pH, followed by an adjustment of the pH before adding the amine-containing molecule.
-
Possible Cause 3: Inappropriate Buffer Composition
-
Troubleshooting: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the target molecule for reaction with the activated this compound or EDC, respectively, quenching the reaction.
-
Use non-amine, non-carboxylate buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer for the conjugation step.
-
Problem 2: Protein Aggregation or Precipitation During Conjugation
Possible Cause 1: High Reagent Concentration
-
Troubleshooting: High concentrations of the biotinylation reagent or the protein itself can lead to aggregation.
-
Optimize the molar ratio of this compound to your target molecule. A molar excess of the biotin reagent is generally used, but this may need to be optimized for your specific application.
-
If using EDC/NHS, be aware that EDC can crosslink proteins, which can be minimized by using an appropriate excess of the biotin reagent.
-
Possible Cause 2: Change in Protein Solubility
-
Troubleshooting: The conjugation of the PEGylated biotin may alter the surface properties of your protein, potentially leading to aggregation.
-
Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
Screen different reaction buffers and pH values to find conditions that maintain protein stability.
-
Problem 3: High Background or Non-Specific Binding in Assays
Possible Cause 1: Excess Unconjugated Biotin Reagent
-
Troubleshooting: After the conjugation reaction, it is crucial to remove any unreacted this compound, as this will compete with the biotinylated target for binding to avidin/streptavidin.
-
Purify the biotinylated product using methods such as dialysis, size-exclusion chromatography, or ultrafiltration to remove small molecules.
-
Possible Cause 2: Endogenous Biotin
-
Troubleshooting: Some biological samples, particularly tissues with high metabolic activity like the liver and kidney, contain endogenous biotin, which can lead to high background.
-
Use appropriate blocking steps, such as commercially available biotin-blocking kits, if you suspect endogenous biotin is an issue.
-
Possible Cause 3: Non-specific Binding of the Conjugate
-
Troubleshooting: The biotinylated molecule itself may non-specifically bind to surfaces or other molecules in your assay.
-
The PEG spacer in this compound is designed to minimize non-specific binding by increasing hydrophilicity and providing steric hindrance.
-
Include appropriate blocking agents (e.g., BSA, Tween-20) in your assay buffers.
-
Optimize washing steps to reduce non-specific interactions.
-
Data Presentation
Table 1: Recommended pH Conditions for this compound Conjugation
| Reaction Step | Reagents | Recommended pH | Buffer Suggestions |
| Activation | This compound + EDC/NHS | 4.7 - 6.0 | MES |
| Conjugation | NHS-activated Biotin-PEG + Primary Amine | 7.2 - 8.5 | PBS, HEPES, Borate |
Table 2: Stability of NHS Esters in Aqueous Solution
| pH | Half-life | Implication for Biotinylation |
| < 6.5 | > 2 hours | Stock solutions of activated biotin should be prepared in this pH range for better stability. |
| 7.0 | ~ 7 hours | A reasonable compromise between reactivity and stability for the conjugation step. |
| > 8.0 | < 15 minutes | While the reaction with amines is faster, the rapid hydrolysis of the NHS ester can reduce overall efficiency. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
This compound
-
Protein to be labeled in a suitable buffer (e.g., MES or PBS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification column (e.g., desalting column)
Procedure:
Step 1: Reagent Preparation
-
Allow this compound, EDC, and NHS vials to warm to room temperature before opening.
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
Step 2: Activation of this compound
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution to an appropriate volume of Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution (a 1:2:2 molar ratio of Biotin-PEG-acid:EDC:NHS is a good starting point).
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
Step 3: Conjugation to the Protein
-
Dissolve the protein to be labeled in the Conjugation Buffer.
-
Add the activated this compound solution to the protein solution. The molar ratio of the biotin reagent to the protein will need to be optimized but can range from 10:1 to 50:1.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C.
Step 4: Quenching the Reaction (Optional)
-
Add a small amount of Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated biotin.
Step 5: Purification
-
Remove excess, unreacted biotinylation reagent and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Visualizations
References
How to avoid aggregation with Biotin-PEG36-acid conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid aggregation when working with Biotin-PEG36-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a potential issue?
A1: this compound is a long-chain, water-soluble biotinylation reagent. The polyethylene glycol (PEG) spacer, consisting of 36 ethylene glycol units, is designed to increase the hydrophilicity of the molecule it is conjugated to, reducing steric hindrance and improving solubility. However, aggregation of the resulting conjugate can still occur due to a variety of factors, including hydrophobic interactions, high concentrations of the conjugate, and suboptimal reaction or storage conditions. Biotinylation itself can sometimes lead to the aggregation of protein complexes.
Q2: What are the primary causes of aggregation with this compound conjugates?
A2: Aggregation of this compound conjugates can be triggered by several factors:
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Hydrophobic Interactions: Although the PEG chain is hydrophilic, the biotin and the molecule being conjugated may have hydrophobic regions that can interact and lead to aggregation, especially at high concentrations.
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Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability of the conjugate. If the pH is close to the isoelectric point (pI) of the protein conjugate, it can lead to reduced electrostatic repulsion and increased aggregation.
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High Conjugate Concentration: Increased concentrations of the conjugate can enhance the likelihood of intermolecular interactions, leading to the formation of aggregates.
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Over-Biotinylation: Attaching too many this compound molecules to a single protein or molecule can alter its surface properties, potentially leading to a loss of activity and increased aggregation.
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Environmental Stress: Factors such as elevated temperatures, freeze-thaw cycles, and mechanical stress can denature the conjugated protein and induce aggregation.
Q3: How can I detect and quantify aggregation in my this compound conjugate sample?
A3: Several techniques can be used to detect and quantify aggregation:
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Dynamic Light Scattering (DLS): DLS is a rapid and sensitive method for detecting the presence of aggregates by measuring the size distribution of particles in a solution. An increase in the average hydrodynamic diameter or the appearance of multiple size populations can indicate aggregation.
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Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species eluting earlier than the monomeric conjugate is a clear indication of aggregation. SEC can also be used to quantify the percentage of aggregates in a sample.
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Visual Inspection: While not quantitative, visual signs such as cloudiness or precipitation in the solution are strong indicators of significant aggregation.
Troubleshooting Guides
Problem: Visible precipitation or cloudiness in the conjugate solution.
This indicates significant aggregation and loss of soluble material.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| High Protein/Conjugate Concentration | Reduce the concentration of the protein during the conjugation reaction and for the final conjugate solution. | Lower concentrations decrease the probability of intermolecular interactions that lead to aggregation. |
| Suboptimal Buffer pH | Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of the protein. For NHS-ester based conjugations, a pH of 7.2-8.5 is generally recommended. | Maximizing the surface charge of the protein increases electrostatic repulsion between molecules, preventing them from aggregating. |
| Buffer Composition | Use buffers known to enhance protein stability, such as phosphate or HEPES buffers. Avoid buffers containing primary amines (e.g., Tris) if using NHS-ester chemistry for conjugation, as they will compete with the reaction. | The choice of buffer ions can influence protein-protein interactions and stability. |
Workflow for Optimizing Buffer Conditions
Caption: Workflow for optimizing buffer conditions to prevent aggregation.
Problem: Increased aggregate formation detected by DLS or SEC without visible precipitation.
This indicates the presence of soluble aggregates which can affect the biological activity and immunogenicity of the conjugate.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Over-Biotinylation | Reduce the molar excess of this compound to the protein. A starting point of 10-20 fold molar excess is common, but this may need to be optimized. | Excessive modification of surface lysines can alter the protein's surface charge and hydrophobicity, leading to aggregation. |
| Hydrophobic Interactions | Include stabilizing excipients in the buffer. | These additives can help to stabilize the protein's native structure and reduce hydrophobic interactions. |
| Reaction Conditions | Optimize the reaction time and temperature. Reactions can be performed for 30-60 minutes at room temperature or for longer periods (e.g., 2 hours to overnight) at 4°C. | Milder reaction conditions (lower temperature) can sometimes reduce the formation of aggregates. |
Table of Common Stabilizing Excipients:
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 50-250 mM | Stabilize protein structure through preferential hydration. |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Excluded from the protein surface, favoring the native, more compact state. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Can suppress aggregation by binding to hydrophobic patches on the protein surface. |
| Non-ionic Detergents | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01-0.1% (w/v) | Can prevent surface-induced aggregation and help solubilize proteins. |
Logical Relationship of Factors Causing Aggregation
Caption: Interacting factors that can lead to the aggregation of this compound conjugates.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol provides a starting point for conjugating this compound to an antibody. Optimization may be required for specific antibodies.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.
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This compound.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10-20 fold molar excess relative to the antibody.
-
Slowly add the this compound solution to the antibody solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted this compound and quenching buffer components by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay). Analyze the conjugate for aggregation using DLS or SEC.
Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)
Materials:
-
This compound conjugate solution.
-
DLS instrument.
-
Low-volume cuvette.
Procedure:
-
Sample Preparation: If necessary, filter the conjugate solution through a low protein-binding 0.22 µm filter to remove any dust or large, non-specific particles.
-
Instrument Setup: Set the DLS instrument parameters according to the manufacturer's instructions for protein analysis.
-
Measurement:
-
Pipette the sample into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement.
-
-
Data Analysis:
-
Analyze the size distribution data. A single, narrow peak corresponding to the expected size of the monomeric conjugate indicates a non-aggregated sample.
-
The presence of larger species or a high polydispersity index (PDI) suggests the presence of aggregates.
-
Signaling Pathway for Aggregation Prevention through Buffer Optimization
Caption: Signaling pathway illustrating how buffer optimization leads to the prevention of aggregation.
Technical Support Center: Optimizing Linker Length for PROTACs with Biotin-PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing proteolysis-targeting chimera (PROTAC) linker length, with a specific focus on biotin-PEG linkers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of biotin-PEG linker length in PROTACs.
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe no significant degradation of the target protein.
This is a common challenge in PROTAC development and can often be attributed to issues with the linker.[1]
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Possible Cause 1: Suboptimal Linker Length.
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Explanation: Even with good binary affinities, the PEG linker may not be the optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of both proteins.[2][3] Conversely, if the linker is too long, it may not bring the two proteins into close enough proximity for efficient ubiquitination.
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Solution: Synthesize a library of PROTACs with varying PEG linker lengths. Even small changes in the number of PEG units can significantly impact degradation efficacy. It is recommended to test a range of linker lengths to identify the optimal distance for ternary complex formation.
-
-
Possible Cause 2: Poor Ternary Complex Cooperativity.
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Explanation: The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, is often associated with more efficient degradation. A lack of positive cooperativity can lead to inefficient degradation, even with good binary binding.
-
Solution: Directly evaluate ternary complex formation using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods can provide insights into the cooperativity of your system and the stability of the ternary complex.
-
-
Possible Cause 3: Unfavorable Ternary Complex Conformation.
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Explanation: The linker might orient the target protein in a way that the lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.
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Solution: In addition to varying linker length, consider altering the linker composition. Introducing more rigid or flexible elements can change the conformational dynamics and potentially lead to a more productive ternary complex.
-
-
Possible Cause 4: Poor Cell Permeability.
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Explanation: The physicochemical properties of the PROTAC, influenced by the hydrophilic PEG linker, might prevent it from efficiently crossing the cell membrane.
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Solution: Assess the cell permeability of your PROTACs. If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers, such as alkyl chains, or hybrid linkers to improve cellular uptake.
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Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its efficacy at higher concentrations.
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Explanation: The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher PROTAC concentrations. This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thereby inhibiting degradation.
-
Solution 1: Enhance Ternary Complex Cooperativity.
-
A well-designed linker can promote positive cooperativity, making the ternary complex more stable and mitigating the hook effect. Systematically varying the PEG linker length is a primary strategy to achieve this.
-
-
Solution 2: Modify Linker Flexibility.
-
A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.
-
Frequently Asked Questions (FAQs)
Q1: How does PEG linker length impact the efficacy of a PROTAC?
The length of the PEG linker is a critical determinant of PROTAC efficacy. An optimal linker length is crucial for the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can cause steric clashes, while a linker that is too long may not effectively bring the target protein and the E3 ligase into the required proximity for ubiquitination. The relationship between linker length and degradation efficacy is often not linear, and empirical testing is essential.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. PEG linkers are popular due to their hydrophilicity, which can improve the solubility of the PROTAC molecule. Alkyl chains offer a more hydrophobic option. The choice between these depends on the specific requirements of the PROTAC and the target system.
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can enhance solubility. The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, degradation efficiency.
Q4: What is the role of the biotin tag in these PROTACs?
The biotin group serves as a versatile affinity tag. It can be used for various downstream applications, including affinity purification of the PROTAC, target engagement studies, and immobilization of the PROTAC for biophysical assays like SPR.
Quantitative Data on Linker Length and PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance, specifically the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <10 |
| PROTAC B | PEG | 15 | 100 | 80 |
| PROTAC C | PEG | 18 | 20 | >95 |
| PROTAC D | PEG | 21 | 50 | 90 |
| PROTAC E | PEG | 24 | 200 | 70 |
Note: Data is illustrative and compiled from general trends observed in the literature. Actual values are target and system-dependent.
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | Alkyl/Ether | 7 | No degradation | 0 |
| TBK1 Degrader 2 | Alkyl/Ether | 12 | <1000 | Substantial |
| TBK1 Degrader 3 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 Degrader 4 | Alkyl/Ether | 29 | 292 | 76 |
Data adapted from a study on TBK1 degraders, highlighting that a minimum linker length is required to observe degradation.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique is used to measure the formation and stability of the ternary complex.
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the target protein) over the sensor surface.
-
-
Data Analysis:
-
An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
References
Technical Support Center: Reducing Non-Specific Binding of Biotin-PEG36-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of Biotin-PEG36-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound conjugates?
A1: Non-specific binding refers to the undesirable adhesion of this compound conjugates to surfaces or molecules other than the intended target. This can be driven by various forces, including hydrophobic interactions, electrostatic interactions, and other non-covalent forces. Such binding can lead to high background signals, reduced assay sensitivity, and inaccurate results.
Q2: How does the PEG36 linker help in reducing non-specific binding?
A2: The polyethylene glycol (PEG) linker, in this case with 36 repeating units, plays a significant role in minimizing non-specific binding. PEG is a hydrophilic and neutral polymer that forms a flexible, water-loving "cloud" around the biotin molecule. This steric shield physically hinders the biotin conjugate from making non-specific contact with other surfaces and proteins, thereby reducing unwanted interactions.[1]
Q3: Can the carboxylic acid terminus of the this compound conjugate contribute to non-specific binding?
A3: Yes, under certain conditions, the terminal carboxylic acid group (-COOH) can contribute to non-specific binding. At a pH below its pKa, the carboxylic acid will be protonated and neutral. However, at a pH above its pKa, it will be deprotonated to a negatively charged carboxylate group (-COO-). This negative charge can lead to electrostatic interactions with positively charged surfaces or proteins, resulting in non-specific binding. It is crucial to consider the pH of your experimental buffers to minimize these effects.[1][2]
Q4: What is endogenous biotin, and can it interfere with my assay?
A4: Endogenous biotin is naturally present in many cells and tissues, particularly in the liver and kidney, where it acts as a cofactor for several carboxylases.[3] This endogenous biotin can be recognized by streptavidin-based detection systems, leading to false-positive signals and high background.[4] It is often necessary to perform a blocking step to neutralize endogenous biotin before applying the this compound conjugate.
Troubleshooting Guide: High Non-Specific Binding
High background signal is a common issue when working with biotinylated reagents. This guide provides a systematic approach to troubleshooting and reducing non-specific binding of your this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire surface (e.g., microplate well, blot membrane) | 1. Inadequate Blocking: Insufficient coverage of non-specific binding sites on the surface. | - Optimize Blocking Buffer: Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk). - Increase Blocking Time: Extend the incubation time with the blocking buffer (e.g., 1-2 hours at room temperature or overnight at 4°C). - Try Different Blocking Agents: Test alternative blockers such as casein, fish gelatin, or commercially available protein-free blocking buffers. |
| 2. Suboptimal Conjugate Concentration: Using too high a concentration of the this compound conjugate. | - Titrate the Conjugate: Perform a concentration-response curve to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| 3. Ineffective Washing: Insufficient removal of unbound or weakly bound conjugates. | - Increase Wash Volume and Number: Ensure the entire surface is covered with wash buffer and increase the number of wash cycles (e.g., from 3 to 5-6 washes). - Increase Wash Stringency: Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to disrupt weak, non-specific interactions. - Increase Salt Concentration: In some cases, increasing the salt concentration in the wash buffer (e.g., up to 250 mM NaCl) can reduce electrostatic non-specific binding. | |
| High background in negative control samples | 1. Endogenous Biotin: Presence of naturally occurring biotin in the sample. | - Block Endogenous Biotin: Before adding the biotinylated conjugate, incubate the sample with an avidin/streptavidin solution, followed by an incubation with free biotin to block any remaining binding sites on the avidin/streptavidin. |
| 2. Contamination of Reagents: Buffers or other reagents may be contaminated with biotin. | - Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and are free from biotin contamination. | |
| Patchy or uneven background | 1. Incomplete Conjugate Solubilization/Aggregation: The this compound conjugate may not be fully dissolved or could be forming aggregates. | - Ensure Complete Dissolution: Thoroughly dissolve the conjugate in the recommended solvent before diluting it into the assay buffer. - Centrifuge the Conjugate Solution: Before use, centrifuge the diluted conjugate solution at high speed to pellet any aggregates. |
| 2. Improper Surface Coating: Uneven coating of the capture molecule or inconsistent drying of the surface. | - Optimize Coating Conditions: Ensure consistent coating volume, concentration, and incubation time. Avoid letting the surface dry out at any stage of the experiment. |
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for various reagents used in protocols to reduce non-specific binding.
Table 1: Common Blocking Agents and Recommended Concentrations
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Use high-purity, "biotin-free" or "IgG-free" BSA to avoid interference. |
| Non-fat Dry Milk | 3 - 5% (w/v) | Cost-effective, but may contain endogenous biotin and phosphoproteins that can cause background in some assays. |
| Casein | 1 - 3% (w/v) | A common component of many commercial blocking buffers. |
| Fish Gelatin | 0.1 - 1% (w/v) | Can be effective in reducing background in some immunoassays. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Optimized formulations for specific applications, can be more expensive but highly effective. |
Table 2: Recommended Wash Buffer Components
| Component | Typical Concentration | Purpose |
| Base Buffer | PBS or TBS | Provides a stable pH and ionic strength. |
| Detergent (e.g., Tween-20) | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| Salt (e.g., NaCl) | 150 - 250 mM | Can help to reduce non-specific electrostatic interactions. |
Experimental Protocols
Protocol 1: General Procedure for Reducing Non-Specific Binding in an Immunoassay
This protocol outlines the key steps to minimize non-specific binding in a typical biotin-streptavidin-based immunoassay.
1. Plate Coating (if applicable):
-
Coat microplate wells with the capture antibody or antigen at the optimal concentration in a suitable coating buffer.
-
Incubate overnight at 4°C.
2. Washing:
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
3. Blocking:
-
Add blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
4. Endogenous Biotin Blocking (if necessary):
-
Incubate with a streptavidin solution (e.g., 0.1 mg/mL in wash buffer) for 15 minutes.
-
Wash 3 times.
-
Incubate with a free biotin solution (e.g., 0.5 mg/mL in wash buffer) for 15-30 minutes.
-
Wash 3 times.
5. Sample/Conjugate Incubation:
-
Add your sample containing the analyte of interest.
-
Add the this compound conjugate at its optimal dilution.
-
Incubate for the recommended time and temperature.
6. Washing:
-
Wash the plate 5-6 times with wash buffer. Increase the soaking time for each wash if high background persists.
7. Detection:
-
Add streptavidin-HRP or other streptavidin-based detection reagent.
-
Incubate as recommended.
8. Final Washes and Development:
-
Wash the plate 5-6 times with wash buffer.
-
Add the appropriate substrate and measure the signal.
Protocol 2: Purification of this compound Conjugates to Remove Unbound Biotin
Excess, unbound this compound can lead to high non-specific binding. This protocol describes a method for its removal.
1. Materials:
-
Desalting spin column or size-exclusion chromatography (SEC) column with an appropriate molecular weight cutoff (MWCO) to separate the conjugate from the smaller, unbound biotin-PEG.
-
Purification buffer (e.g., PBS, pH 7.4).
2. Column Equilibration:
-
Equilibrate the desalting or SEC column with the purification buffer according to the manufacturer's instructions.
3. Sample Application:
-
Apply the reaction mixture containing the biotinylated molecule and excess this compound to the column.
4. Elution:
-
For a desalting spin column, centrifuge to collect the purified conjugate.
-
For an SEC column, collect fractions as they elute. The larger, conjugated molecule will elute first, followed by the smaller, unbound this compound.
5. Concentration Measurement:
-
Measure the protein concentration of the fractions containing the purified conjugate (e.g., by absorbance at 280 nm).
Visualizations
References
- 1. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - CL [thermofisher.com]
Technical Support Center: Biotin-PEG36-acid
This technical support center provides guidance on the proper handling, storage, and use of Biotin-PEG36-acid to prevent its degradation, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound in aqueous solutions is not the hydrolysis of the terminal carboxylic acid, but rather the oxidative degradation of the polyethylene glycol (PEG) chain. This process is accelerated by exposure to heat, light, and oxygen. The biotin moiety can also degrade under alkaline conditions (pH > 9).
Q2: How does the degradation of the PEG chain affect my experiments?
A2: Degradation of the PEG chain can lead to a decrease in the pH of your solution and an increase in ionic strength[1][2]. This can adversely affect subsequent conjugation reactions and the overall performance of the biotinylated molecule in assays. Degraded PEG can also contain reactive byproducts like aldehydes and peroxides that can lead to non-specific interactions.
Q3: What are the optimal storage conditions for solid this compound?
A3: Solid this compound should be stored at -20°C in a desiccated environment to protect it from moisture[3]. It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.
Q4: How should I prepare and store solutions of this compound?
A4: It is highly recommended to prepare solutions of this compound immediately before use. If a stock solution is necessary, it should be prepared in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For long-term storage, these stock solutions should be aliquoted and stored at -80°C for up to six months. Aqueous solutions are less stable and should be used promptly.
Q5: What pH range is recommended for working with this compound?
A5: To maintain the stability of the biotin moiety, it is best to work in moderately acidic to neutral pH conditions (pH 4-7). Biotin is less stable in solutions with a pH above 9[4][5]. The PEG chain itself is generally stable to hydrolysis across a range of pH values at room temperature, but oxidative degradation can lead to a decrease in pH.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent conjugation efficiency | Degradation of the PEG chain leading to altered reactivity. | 1. Use freshly prepared solutions of this compound.2. Ensure proper storage of the solid material at -20°C in a desiccated environment.3. When using aqueous buffers, purge with an inert gas like argon or nitrogen to minimize dissolved oxygen. |
| Unexpected pH drop in the reaction mixture | Oxidative degradation of the PEG chain, which can produce acidic byproducts. | 1. Store PEG-containing solutions at 4°C or -20°C to slow down degradation.2. Protect solutions from light.3. Use a buffered solution to maintain a stable pH. |
| Low binding affinity to avidin or streptavidin | Degradation of the biotin moiety. | 1. Avoid exposing this compound to alkaline conditions (pH > 9).2. Ensure your reaction and storage buffers are within the recommended pH range (4-7). |
| Precipitation of the reagent in aqueous buffer | Low solubility or aggregation. | 1. First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer.2. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Using a dry, amine-free solvent such as DMSO or DMF, prepare a stock solution at a desired concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
For immediate use, proceed with your experiment.
-
For short-term storage (up to 24 hours), store the solution at 4°C, protected from light. For longer-term storage, aliquot and freeze at -80°C.
Protocol 2: Monitoring PEG Chain Integrity by HPLC
This protocol provides a general method to assess the integrity of the PEG chain.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). A UV detector is not ideal as PEG lacks a strong chromophore.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Procedure: a. Prepare a standard solution of fresh, undegraded this compound. b. Prepare a sample of the this compound that has been subjected to the experimental or storage conditions . c. Inject both the standard and the sample onto the HPLC system. d. Compare the chromatograms. The appearance of new peaks or a shift in the main peak to earlier retention times in the sample chromatogram can indicate degradation of the PEG chain.
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent the degradation of this compound.
Caption: A diagram showing the main degradation pathways for this compound.
References
Validation & Comparative
Biotin-PEG36-Acid vs. Shorter PEG Linkers: A Comparative Guide for Researchers
In the fields of biotechnology, drug development, and diagnostics, the precise modification of biomolecules is paramount. Biotin-PEG-acid linkers are indispensable tools for this purpose, enabling the attachment of a biotin moiety to proteins, peptides, or other molecules of interest via a polyethylene glycol (PEG) spacer. The strong and specific interaction between biotin and streptavidin or avidin is then leveraged for detection, purification, and targeted delivery.[][2]
A critical, and often overlooked, parameter in the design of such conjugates is the length of the PEG linker. This guide provides an objective comparison between the long-chain Biotin-PEG36-acid and its counterparts with shorter PEG chains (e.g., PEG2, PEG4, PEG12), supported by experimental insights to aid researchers in selecting the optimal reagent for their specific applications.
Key Performance Characteristics: A Head-to-Head Comparison
The length of the PEG spacer arm significantly influences the physicochemical and biological properties of the resulting biotinylated molecule. A longer linker like PEG36 is not universally superior; the choice depends on the specific experimental context.
| Property | This compound (Long Linker) | Shorter Biotin-PEG-Acids (e.g., PEG2, PEG4, PEG12) | Rationale & Implications |
| Aqueous Solubility | Excellent | Good to Moderate | The long, hydrophilic PEG36 chain significantly enhances the water solubility of the conjugate, which is particularly beneficial for hydrophobic molecules.[3][4] |
| Steric Hindrance | Low | Moderate to High | The extended PEG36 arm effectively distances the biotin moiety from the conjugated biomolecule, minimizing steric hindrance and facilitating easier access to the binding pocket of streptavidin.[5] This is crucial when labeling large proteins or working with crowded molecular environments. |
| Flexibility | High | Low to Moderate | The increased length of the PEG36 chain provides greater conformational freedom, allowing the biotin to orient itself optimally for binding. |
| Binding Affinity & Kinetics | Potentially Faster On-Rate | Potentially Higher Affinity (Context-Dependent) | Longer linkers can increase the association rate by making the biotin more accessible. However, some studies suggest that shorter, more constrained linkers can lead to higher binding affinity (lower IC50) in certain receptor-ligand interactions. |
| Immunogenicity | Higher Potential Risk | Lower Potential Risk | While PEG is generally considered non-immunogenic, longer PEG chains may have a higher potential to elicit an anti-PEG antibody response in vivo, a key consideration for therapeutic applications. |
| Hydrophobicity & Aggregation | Lower | Higher | The hydrophilic nature of the long PEG chain helps to prevent aggregation of the conjugated molecule, enhancing its stability in solution. |
| Applications | Surface immobilization, bulky protein labeling, overcoming steric hindrance, enhancing solubility of hydrophobic payloads. | Compact labeling, applications where precise, shorter distances are required, small molecule conjugation. | The choice is application-driven. Long linkers excel where space and solubility are needed, while short linkers are ideal for creating compact conjugates. |
Quantitative Data Summary
While direct, comprehensive studies comparing this compound to all shorter variants are limited, data from various sources illustrate the impact of PEG linker length on biological performance.
| Parameter | Linker Length | Observation | Study Context | Reference |
| Binding Affinity (IC50) | Short (mini-PEG) | Lower IC50 (Higher Affinity) | Gastrin-Releasing Peptide Receptor (GRPR) Binding | |
| Association Rate (Avidin Binding) | Long (PEG11, 5.9 nm) | ~10x Faster On-Rate vs. Short Linker | Avidin binding to biotinylated lipid bilayers | |
| Cellular Targeting | Short (0.65 kDa PEG) | Best targeting for DC2.4 cell line | Antibody-functionalized nanocarrier targeting | |
| Cellular Targeting | Long (5 kDa PEG) | Required for specific accumulation in primary dendritic cells | Antibody-functionalized nanocarrier targeting | |
| In Vivo Antitumor Activity | Long (10 kDa PEG) | Most enhanced effect | Folate-linked liposomal doxorubicin delivery |
Experimental Protocols
General Protocol for Protein Biotinylation via Amide Coupling
This protocol outlines a standard procedure for conjugating an acid-terminated Biotin-PEG linker to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Biotin-PEG-acid (e.g., this compound or Biotin-PEG4-acid)
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)
-
Quenching buffer (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation: Dissolve the Biotin-PEG-acid, EDC, and NHS in anhydrous DMF or DMSO to create stock solutions.
-
Protein Preparation: Prepare the protein solution in the appropriate reaction buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acid: In a separate tube, mix the Biotin-PEG-acid with a molar excess of EDC and NHS. Allow this activation reaction to proceed for 15-30 minutes at room temperature. This creates a more reactive NHS-ester intermediate.
-
Conjugation Reaction: Add the activated Biotin-PEG-NHS ester solution to the protein solution. The molar ratio of the linker to the protein should be optimized but typically ranges from 5:1 to 20:1.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS esters.
-
Purification: Remove excess, unreacted Biotin-PEG linker and reaction byproducts from the biotinylated protein conjugate using size-exclusion chromatography, dialysis, or a desalting column.
-
Characterization: Confirm the degree of biotinylation using methods such as the HABA assay or mass spectrometry.
Visualizing Concepts and Workflows
Diagrams created using Graphviz provide clear visual representations of key processes and principles.
References
The Long-Reach Advantage: A Comparative Guide to Biotin-PEG36-acid
In the intricate world of bioconjugation, the choice of a linker can be as critical as the molecules it connects. For researchers, scientists, and drug development professionals, achieving optimal performance in applications ranging from immunoassays to targeted drug delivery hinges on the linker's properties. This guide provides a comprehensive comparison of long-chain polyethylene glycol (PEG) spacers, exemplified by Biotin-PEG36-acid, against their shorter-chain counterparts and other biotinylation reagents. We will delve into the quantitative advantages, supported by experimental data, that a long PEG spacer brings to the table.
The PEG Spacer: More Than Just a Bridge
Polyethylene glycol (PEG) has become an indispensable tool in biotechnology, prized for its hydrophilicity, biocompatibility, and ability to shield molecules from enzymatic degradation and immune responses.[1][2] The length of the PEG chain is a crucial parameter that can be fine-tuned to control the properties of a bioconjugate.[3] A long PEG spacer, such as the 36-unit chain in this compound, offers distinct advantages over shorter PEG chains.
The primary benefits of a long PEG spacer can be categorized as follows:
-
Enhanced Solubility: The extended, hydrophilic PEG chain significantly improves the water solubility of hydrophobic molecules to which it is attached.[4][5] This is particularly crucial for many potent drug payloads in antibody-drug conjugates (ADCs) that are inherently hydrophobic and prone to aggregation.
-
Reduced Steric Hindrance: A longer spacer arm provides greater flexibility and distance between the biotin moiety and the conjugated molecule. This minimizes steric hindrance, allowing for more efficient binding of biotin to avidin or streptavidin, which is often a large protein.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation with longer chains increases the hydrodynamic radius of the molecule. This "stealth effect" shields the conjugate from renal clearance and recognition by the mononuclear phagocyte system, leading to a prolonged circulation half-life and increased overall drug exposure.
-
Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the surface of proteins or nanoparticles, reducing the likelihood of an unwanted immune response.
Performance Comparison: Long vs. Short PEG Spacers
The advantages of a long PEG spacer are not merely theoretical. Experimental data consistently demonstrates their superior performance in various applications.
| Performance Metric | Long PEG Spacer (e.g., PEG12, PEG24, PEG36) | Short PEG Spacer (e.g., PEG2, PEG4, PEG8) | Supporting Evidence |
| Aqueous Solubility | Significantly increased solubility of hydrophobic payloads. | Moderate increase in solubility. | Studies on antibody-drug conjugates (ADCs) show that longer PEG linkers enable the use of aqueous buffers with minimal organic co-solvents during conjugation and prevent aggregation of the final conjugate. |
| Binding Affinity (Biotin-Avidin) | Higher apparent binding affinity due to reduced steric hindrance and increased accessibility of the biotin moiety. | Lower apparent binding affinity, especially when conjugated to large or complex molecules. | At low surface functionalization, biotin attached to a longer PEG linker (5.9 nm) demonstrated an order of magnitude faster on-rate for avidin binding compared to a shorter spacer (0.9 nm). |
| In Vivo Circulation Half-Life | Substantially prolonged half-life. | Modest increase in half-life. | In a study on Affibody-drug conjugates, a 10 kDa PEG linker resulted in an 11.2-fold increase in half-life compared to no PEG, while a 4 kDa PEG linker showed a 2.5-fold increase. |
| Tumor Accumulation (Targeted Delivery) | Enhanced tumor accumulation due to longer circulation and improved penetration. | Lower tumor accumulation. | In vivo studies with folate-linked liposomes showed that tumor accumulation significantly increased with the length of the PEG-linker, leading to enhanced antitumor activity. |
| Immunogenicity | Significantly reduced immunogenicity. | Less effective at shielding immunogenic epitopes. | The steric shield provided by longer PEG chains is more effective at preventing recognition by the immune system. |
Experimental Protocols
To provide a practical context, here are detailed methodologies for key experiments involving biotinylation with a long-chain PEG reagent like this compound and subsequent analysis.
Protocol 1: Biotinylation of a Protein with Biotin-PEG36-NHS Ester
Objective: To covalently attach Biotin-PEG36 to a protein via its primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest (1-10 mg/mL)
-
Biotin-PEG36-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG36-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG36-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically. Mix gently and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted Biotin-PEG36 reagent and byproducts using a desalting column or by dialyzing the sample against PBS.
-
Characterization: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescently-labeled streptavidin binding assay. Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
Protocol 2: Comparative ELISA to Evaluate Steric Hindrance
Objective: To compare the binding of a biotinylated antibody to its antigen when using a long vs. a short PEG spacer.
Materials:
-
Antigen-coated ELISA plate
-
Antibody biotinylated with Biotin-PEG36 (long spacer)
-
Antibody biotinylated with Biotin-PEG4 (short spacer)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating and Blocking: Coat the wells of a 96-well plate with the target antigen. After incubation, wash the wells and block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Prepare serial dilutions of the long-spacer and short-spacer biotinylated antibodies in blocking buffer. Add the diluted antibodies to the respective wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antibody.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Compare the signal generated by the long-spacer versus the short-spacer biotinylated antibody at various concentrations. A higher signal from the long-spacer conjugate at the same concentration indicates more efficient binding, likely due to reduced steric hindrance.
Visualizing the Advantage
The following diagrams, created using the DOT language for Graphviz, illustrate the concepts discussed.
Caption: Overcoming steric hindrance with a long PEG spacer.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates. For applications requiring high sensitivity, enhanced stability, and prolonged in vivo performance, a long PEG spacer like that in this compound offers clear and quantifiable advantages over shorter alternatives. By improving solubility, minimizing steric hindrance, and enhancing pharmacokinetic properties, long PEG spacers empower researchers to develop more robust and effective diagnostics and therapeutics. The experimental data and protocols provided in this guide serve as a valuable resource for scientists and drug developers seeking to harness the full potential of bioconjugation technologies.
References
Characterization of Biotin-PEG36-acid Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective biotinylation of molecules is a critical step in a wide array of applications, from immunoassays and affinity purification to targeted drug delivery. The choice of biotinylation reagent significantly impacts the outcome of these applications. This guide provides an objective comparison of Biotin-PEG36-acid with other biotinylation alternatives, supported by experimental data and detailed protocols to inform reagent selection.
This compound is a biotinylation reagent that incorporates a long polyethylene glycol (PEG) spacer. This extended hydrophilic spacer arm imparts unique characteristics to the resulting conjugate, primarily enhancing water solubility and minimizing steric hindrance. These features are particularly advantageous when working with large biomolecules or in applications requiring optimal accessibility of the biotin moiety for binding to avidin or streptavidin.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is a balance of several factors including the target molecule, the desired degree of labeling, and the specific application. Below, we compare this compound and its alternatives based on their chemical reactivity and the length of their spacer arms.
Comparison of Biotinylation Chemistries
The reactivity of the biotinylation reagent determines its target specificity and the conditions required for conjugation. The most common reactive groups are N-hydroxysuccinimide (NHS) esters, maleimides, and those used in click chemistry.
| Feature | NHS Ester (e.g., this compound) | Maleimide Chemistry | Click Chemistry (e.g., CuAAC) |
| Target Functional Group | Primary amines (-NH2) on lysines and N-termini | Sulfhydryl groups (-SH) on cysteines | Azide or alkyne groups (requires pre-modification of the target molecule) |
| Specificity | Moderate: Targets multiple accessible amines, leading to heterogeneous labeling.[1][2] | High: Targets less abundant free thiols, offering more site-specific labeling.[3] | Very High: Bio-orthogonal reaction ensures labeling only at the engineered site.[1] |
| Reaction pH | 7.0-9.0[1] | 6.5-7.5 | 4.0-11.0 |
| Reaction Speed | Fast (30 minutes to 2 hours at room temperature) | Very Fast (minutes to a few hours at room temperature) | Fast to Very Fast (can be quantitative overnight) |
| Bond Stability | Stable amide bond | Stable thioether bond (can undergo retro-Michael addition) | Very stable triazole linkage |
| Workflow Complexity | Simple one-step reaction. | One-step reaction; may require prior reduction of disulfides. | Two-step process: requires introduction of the bio-orthogonal handle first. |
Impact of PEG Linker Length on Conjugate Performance
The length of the PEG spacer arm between the biotin and the target molecule plays a crucial role in the performance of the conjugate. Longer PEG chains, such as in this compound, generally offer distinct advantages over shorter or non-PEGylated linkers.
| Property | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG36) |
| Water Solubility | Lower, potential for aggregation of labeled proteins. | Improved water solubility and reduced aggregation. | Significantly enhanced water solubility and stability in solution. |
| Steric Hindrance | High, biotin may be inaccessible, leading to reduced avidin/streptavidin binding. | Reduced steric hindrance, improving binding efficiency. | Minimized steric hindrance, allowing for optimal binding even with bulky proteins or on crowded surfaces. |
| Immunogenicity | Unchanged from the native molecule. | PEGylation can reduce the immunogenicity of the conjugated molecule. | Longer PEG chains provide a more effective shield, further reducing immunogenicity. |
| Hydrodynamic Radius | Unchanged. | Increased. | Significantly increased, leading to reduced renal clearance and longer in vivo circulation times. |
| Flexibility | Low. | Moderate. | High, providing greater flexibility for the biotin to interact with its binding partners. |
Experimental Protocols
Detailed methodologies for key biotinylation and characterization experiments are provided below.
Protocol 1: Protein Biotinylation using this compound (NHS Ester Chemistry)
This protocol describes the labeling of a protein with this compound, which contains an NHS ester reactive group that targets primary amines.
Materials:
-
Protein to be biotinylated (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or HEPES, pH 8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Quench the Reaction: To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and by-products by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Biotin standards
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Prepare Biotin Standards: Prepare a dilution series of free biotin to generate a standard curve.
-
Assay:
-
In a microplate well or cuvette, add the HABA/Avidin solution.
-
Measure the absorbance at 500 nm (A500) of the HABA/Avidin solution alone.
-
Add a known volume of the biotinylated protein sample or biotin standard to the HABA/Avidin solution and mix well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
-
Calculation:
-
Generate a standard curve by plotting the change in A500 versus the amount of biotin in the standards.
-
Determine the concentration of biotin in the protein sample from the standard curve.
-
Calculate the moles of biotin per mole of protein using the known protein concentration.
-
Visualizations
Experimental Workflow for Protein Biotinylation and Purification
Caption: Workflow for NHS-ester mediated protein biotinylation.
Pull-Down Assay Using a Biotinylated Bait Protein
Caption: Workflow for a protein-protein interaction pull-down assay.
Targeted Drug Delivery Using Biotin-PEGylated Liposomes
Caption: Targeted drug delivery via biotin-receptor interaction.
References
A Comparative Guide to the Purity Analysis of Biotin-PEG36-acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin-PEG36-acid with alternative biotinylation reagents, supported by established analytical methodologies for purity assessment. The following sections detail the experimental protocols for key analytical techniques, present comparative data in a structured format, and visualize the workflows and relationships for enhanced clarity.
Introduction
This compound is a long-chain, water-soluble biotinylation reagent that features a 36-unit polyethylene glycol (PEG) spacer arm terminating in a carboxylic acid. This reagent is instrumental in bioconjugation, diagnostics, and drug delivery, where the extended PEG linker enhances solubility, reduces steric hindrance, and minimizes immunogenicity. The terminal carboxylic acid allows for conjugation to primary amines using carbodiimide chemistry, offering an alternative to the more common N-hydroxysuccinimide (NHS) ester-based methods. Ensuring the purity of this compound is critical for the reproducibility and reliability of downstream applications. This guide outlines the standard analytical techniques for purity determination and compares the performance of this compound with other biotinylation strategies.
Purity Analysis of this compound
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The expected purity for commercial-grade this compound is generally high, often exceeding 95%.
| Technique | Purpose | Typical Results |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantifies purity and identifies impurities. | A major peak corresponding to this compound with a purity of ≥95% by peak area integration. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Confirms the chemical structure and identifies structural impurities. | Characteristic peaks corresponding to the biotin, PEG, and terminal acid protons, consistent with the expected structure. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determines the molecular weight and confirms the identity of the compound. | A mass spectrum showing the expected molecular ion peak for this compound (e.g., [M+H]⁺, [M+Na]⁺). |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed for the purity analysis of polar, small molecules like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30-31 min: 80-20% B (linear gradient)
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (80% A, 20% B) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol is suitable for the structural confirmation of PEGylated small molecules.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify and integrate the characteristic proton signals of the biotin moiety, the repeating ethylene glycol units (-O-CH₂-CH₂-) of the PEG chain, and the protons adjacent to the terminal carboxylic acid. The chemical shifts and integration values should be consistent with the structure of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is for the molecular weight determination of PEGylated compounds.
-
Instrumentation: An ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Mode: Positive ion mode is typically used.
-
Sample Infusion: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For this compound (MW ~1901.3), a range of m/z 500-2500 should be adequate.
-
Data Analysis: Look for the molecular ion peaks, which may include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and potentially doubly charged ions like [M+2H]²⁺ or [M+H+Na]²⁺. The observed mass should correspond to the calculated molecular weight of this compound.
Comparison with Alternative Biotinylation Reagents
This compound, which requires activation of its carboxyl group for conjugation, is one of several types of biotinylation reagents available. The choice of reagent depends on the target molecule, the desired specificity, and the experimental conditions.
| Feature | This compound (Carbodiimide Chemistry) | NHS-activated Biotin-PEG | Enzymatic Biotinylation (BirA-AviTag) |
| Target Functional Group | Primary amines (after activation of the carboxyl group with EDC/NHS) | Primary amines (lysine, N-terminus) | Specific lysine within the AviTag peptide sequence |
| Specificity | Moderate; can cross-react with other nucleophiles. | Moderate; reacts with any accessible primary amine. | High; site-specific conjugation.[1] |
| Reaction Efficiency | Variable, dependent on reaction conditions and buffer composition. | Generally high, but can lead to heterogeneous products. | Very high, often >90% biotinylation.[2] |
| Workflow Complexity | Two-step conjugation (activation and reaction). | One-step conjugation. | Requires genetic modification to introduce the AviTag, followed by an enzymatic reaction. |
| Stability of Reagent | The acid form is highly stable. Activated esters are less stable. | NHS esters are moisture-sensitive and have limited stability in aqueous solutions.[3] | The BirA enzyme and biotin are stable under appropriate storage conditions. |
| Impact on Protein Function | Can potentially modify functionally important amines. | Can lead to loss of function if lysines in the active or binding site are modified. | Minimal impact on protein function due to site-specific labeling away from active sites.[1] |
Visualizing the Process
Diagrams of Workflows and Relationships
References
A Researcher's Guide to Biotin-PEG36-Acid Alternatives for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise selection of bioconjugation reagents is paramount to experimental success. Biotin-PEG36-acid has long been a staple for attaching biotin to biomolecules, leveraging the high-affinity interaction between biotin and streptavidin. The long polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance. However, the evolving landscape of bioconjugation demands a broader toolkit. This guide provides an objective comparison of commercially available alternatives to this compound, supported by structural data and general experimental considerations, to empower informed decisions in your research.
The limitations of PEG linkers, such as potential immunogenicity and non-biodegradability, have driven the development of innovative alternatives.[1] This guide explores alternatives categorized by variations in the PEG spacer, the nature of the linker itself, the reactive group for conjugation, and modifications to the biotin moiety.
I. Alternatives Based on PEG Spacer Length
The length of the PEG spacer in a biotinylation reagent is a critical parameter influencing the accessibility of the biotin moiety to streptavidin.[2] While this compound offers a long spacer, alternatives with different PEG lengths are available to fine-tune applications. Longer spacer arms can enhance the detection sensitivity of the target protein as more biotin molecules are available for binding to reporter-conjugated avidin.[2]
| Product Name | Number of PEG Units | Key Characteristics | Potential Applications |
| Biotin-PEG2-acid | 2 | Short, rigid spacer | Applications where a defined, short distance is required. |
| Biotin-PEG4-acid | 4 | Intermediate length, hydrophilic | General purpose biotinylation with improved solubility.[3] |
| Biotin-PEG12-acid | 12 | Long, flexible spacer | Reducing steric hindrance in complex biological systems.[4] |
| This compound | 36 | Very long, highly flexible and hydrophilic | Maximizing distance and flexibility, enhancing solubility. |
Experimental Consideration: The optimal PEG linker length can be application-dependent. For instance, in dendritic cell targeting, longer PEG linkers (5 kDa) have shown better specific accumulation in primary cells compared to shorter linkers (0.65 kDa). Conversely, for some nanoparticle systems, shorter PEG linkers (2-3 kDa) resulted in stronger interactions.
II. Non-PEG Linker Alternatives
Concerns about the potential for pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated clearance of PEGylated therapeutics, have spurred the development of non-PEG linkers. These alternatives often offer improved biocompatibility and biodegradability.
| Linker Type | Examples | Key Advantages |
| Polysarcosine (pSar) | Biotin-pSar-acid | High water solubility, low toxicity, reduced immunogenicity. |
| Polypeptides | Biotin-(Gly-Ser)n-acid | Biodegradable, low immunogenicity, flexible and hydrophilic. |
| Polysaccharides | Biotin-Dextran-acid | High hydrophilicity, biocompatible. |
| Zwitterionic Polymers | Biotin-Poly(carboxybetaine)-acid | Contain both positive and negative ionic groups, resulting in a net-neutral charge and high hydrophilicity. |
| Hydrophilic Polymers | Biotin-PVP-acid | Biocompatible, non-toxic, low immunogenicity. |
Experimental Data Summary: Head-to-head studies have shown that polysarcosine-based linkers can offer comparable or even superior performance to PEG linkers, particularly for high drug-to-antibody ratio conjugates, demonstrating comparable in vitro cytotoxicity.
III. Alternatives Based on Reactive Group
The carboxylic acid group of this compound requires activation (e.g., with EDC) to react with primary amines. A wide array of biotinylation reagents with different reactive groups are available for more direct and specific conjugation to various functional groups on biomolecules.
| Reactive Group | Target Functional Group | Example Reagent | Key Features |
| NHS Ester | Primary Amines (-NH2) | Biotin-PEGn-NHS | Amine-reactive, forms stable amide bonds. |
| Maleimide | Sulfhydryls (-SH) | Biotin-PEGn-Maleimide | Thiol-reactive, forms stable thioether bonds. |
| Hydrazide/Oxyamine | Carbonyls (Aldehydes/Ketones) | Biotin-PEGn-Hydrazide | Reacts with oxidized carbohydrates on glycoproteins. |
| Azide/Alkyne/DBCO | Click Chemistry Partners | Biotin-PEGn-Azide | For bioorthogonal conjugation via click chemistry. |
| Tetrazine | TCO (trans-cyclooctene) | Biotin-PEGn-Tetrazine | For rapid and specific bioorthogonal ligation. |
IV. Biotin Analog Alternatives
For applications requiring the release of the biotinylated molecule after capture, alternatives to the highly stable biotin-streptavidin interaction are available.
-
Desthiobiotin: This sulfur-free analog of biotin binds to streptavidin with lower affinity, allowing for "soft-release" elution under mild conditions (e.g., competition with free biotin), which preserves the integrity of the purified biomolecule.
-
Cleavable Biotin Reagents: These reagents incorporate a cleavable spacer arm, such as a disulfide bond (cleaved by reducing agents) or a diol (cleaved by periodate), allowing for the release of the conjugated molecule after immobilization.
Experimental Protocols
General Protocol for Biotinylation of Proteins using an NHS Ester
This protocol provides a general guideline for conjugating a Biotin-PEGn-NHS ester to a protein. Optimization may be required for specific proteins and applications.
-
Protein Preparation: Dissolve the protein to be biotinylated in a primary amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mg/mL.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent by dialysis, size-exclusion chromatography (e.g., a PD-10 desalting column), or another suitable method.
Comparative Binding Assay using ELISA
This protocol can be used to compare the binding of different biotinylated proteins to streptavidin.
-
Plate Coating: Coat the wells of a microtiter plate with streptavidin (2-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serial dilutions of the different biotinylated protein preparations (starting from 1-10 µg/mL) to the wells and incubate for 1 hour at room temperature. Include a non-biotinylated protein as a negative control.
-
Washing: Repeat the washing step.
-
Detection: Add a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Alternatively, if the protein is an antibody, an HRP-conjugated anti-species antibody can be used directly. Incubate for 1 hour at room temperature after each antibody addition, with washing steps in between.
-
Substrate Addition: Add an HRP substrate (e.g., TMB) and incubate until sufficient color development.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Data Analysis: Measure the absorbance at 450 nm. Plot the absorbance versus the concentration for each biotinylated protein to compare their relative binding affinities.
References
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers for Biotinylation
In the realm of molecular biology and drug development, the precise isolation and analysis of proteins are paramount. Biotinylation, the process of attaching biotin to a molecule of interest, coupled with the high-affinity interaction between biotin and avidin or streptavidin, has become an indispensable tool for affinity purification. A critical choice in this process lies in the selection of the linker that connects biotin to the target molecule: should it be cleavable or non-cleavable? This guide provides an objective comparison of these two strategies, supported by experimental data, to aid researchers in making an informed decision for their specific applications.
The fundamental difference between cleavable and non-cleavable linkers lies in the ability to release the biotinylated molecule from the avidin/streptavidin support under specific conditions. Non-cleavable linkers form a stable, permanent bond, requiring harsh, denaturing conditions to elute the target molecule, which can often compromise its structure and function. In contrast, cleavable linkers contain a labile bond that can be selectively broken under mild conditions, allowing for the recovery of the target molecule in its native state.
Performance Comparison: A Quantitative Look
The choice between a cleavable and a non-cleavable linker can significantly impact the outcome of an experiment, particularly in sensitive downstream applications like mass spectrometry. The following tables summarize quantitative data from studies comparing the performance of these linkers in various contexts.
Table 1: Comparison of Protein/Peptide Identifications in Mass Spectrometry
| Linker Type | Study Focus | Number of Proteins/Peptides Identified | Key Findings |
| Cleavable (DADPS) | Identification of newly synthesized proteins (NSP) | >50% more proteins and peptides identified compared to non-cleavable linker.[1][2] | The use of a cleavable linker significantly increased the number of identified NSPs, highlighting its advantage in discovery proteomics.[1][2] |
| Cleavable (DADPS) | Cysteine-reactivity profiling | Over 10,000 unique cysteine residues quantified, a nearly 3-fold increase over previous studies using cleavable linkers.[1] | Optimized protocols with cleavable linkers can dramatically improve the depth of proteomic analysis. |
| Non-Cleavable | General proteomics | Fewer peptide identifications compared to unlabeled samples. | Biotinylation itself can sometimes negatively impact peptide detection in mass spectrometry. |
Table 2: Elution and Recovery
| Linker Type | Elution Condition | Recovery | Notes |
| Cleavable (Disulfide) | 50-500 mM Dithiothreitol (DTT) | Up to 90% recovery of intact nucleosomes. | Mild elution preserves the integrity of protein complexes. |
| Cleavable (Acid-cleavable, DADPS) | 10% Formic Acid for 0.5 h | >98% cleavage efficiency. | Offers rapid and highly efficient release under mild acidic conditions. |
| Cleavable (Photocleavable) | UV light (300-350 nm) for < 5 minutes | Quantitative cleavage. | Provides precise temporal and spatial control over release. |
| Non-Cleavable | Harsh denaturing conditions (e.g., boiling in SDS) | Variable, can lead to protein denaturation and aggregation. | Often results in co-elution of streptavidin and non-specific binders. |
Visualizing the Concepts: Workflows and Mechanisms
To better understand the practical implications of choosing a cleavable or non-cleavable linker, the following diagrams illustrate the key processes and molecular structures involved.
References
Efficacy of Biotin-PEG36-acid In Vivo vs. In Vitro: A Comparative Guide
This guide provides a comprehensive comparison of Biotin-PEG36-acid's performance in both in vivo and in vitro settings against a common alternative, NHS-Biotin. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate biotinylation reagent for their experimental needs.
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique for protein detection, purification, and functional analysis. The choice of biotinylation reagent is critical and can significantly impact the outcome of an experiment. This compound is a biotinylation reagent that incorporates a 36-unit polyethylene glycol (PEG) spacer arm. This PEG linker is designed to enhance the reagent's properties compared to traditional, non-PEGylated reagents like NHS-Biotin.
Quantitative Data Comparison
The following tables summarize the key performance characteristics of this compound compared to NHS-Biotin in both in vitro and in vivo applications.
Disclaimer: Direct quantitative, head-to-head comparative studies for this compound are limited in publicly available literature. The data presented in these tables are representative values derived from qualitative descriptions and the generally accepted advantages of PEGylated biotinylation reagents over their non-PEGylated counterparts.
Table 1: In Vitro Performance Comparison
| Feature | This compound | NHS-Biotin | Key Advantages of this compound |
| Labeling Efficiency | High (85-95%) | Moderate to High (70-90%) | The PEG linker reduces steric hindrance, allowing for more efficient labeling of target molecules. |
| Solubility in Aqueous Buffers | Excellent | Moderate to Low | The hydrophilic PEG chain significantly improves water solubility, simplifying reaction setup. |
| Potential for Protein Aggregation | Low | Moderate to High | Increased solubility of the biotinylated protein reduces the likelihood of aggregation, which is a common issue with hydrophobic biotin reagents. |
| Signal-to-Noise Ratio (Western Blot) | High | Moderate | Reduced non-specific binding due to the hydrophilic nature of the PEG linker leads to cleaner blots and a better signal-to-noise ratio. |
| Impact on Protein Function | Minimal | Can be significant | The long, flexible PEG spacer minimizes interference with the protein's native conformation and function. |
| Cell Viability (in cell-based assays) | High (>95%) | Moderate to High (>85%) | The biocompatible PEG linker generally results in lower cytotoxicity compared to more hydrophobic reagents. |
Table 2: In Vivo Performance Comparison
| Feature | This compound | NHS-Biotin | Key Advantages of this compound |
| Bioavailability & Tissue Penetration | Moderate to High | Low to Moderate | Enhanced solubility can improve systemic distribution, though this is highly dependent on the target and delivery method. |
| Specificity of Labeling | High | Moderate | The hydrophilic nature of the PEG linker helps to confine the labeling to the intended extracellular or cell-surface targets when used appropriately. |
| Immunogenicity | Low | Low to Moderate | PEGylation is a well-established method to reduce the immunogenicity of molecules. |
| Background Binding | Low | Moderate | The PEG spacer minimizes non-specific interactions with other biological molecules in vivo, leading to lower background signals. |
| Clearance Rate | Slower | Faster | The increased hydrodynamic radius due to the PEG chain can lead to a longer circulation half-life. |
Experimental Protocols
Protocol 1: In Vitro Biotinylation of a Purified Antibody
This protocol describes the biotinylation of a purified antibody using a generic amine-reactive, NHS-ester functionalized biotinylation reagent.
Materials:
-
Purified antibody (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG36-NHS Ester or NHS-Biotin
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the biotinylation reagent in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted reagent. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: In Vivo Biotinylation of Cell Surface Proteins
This protocol outlines the biotinylation of proteins on the surface of cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Sulfo-NHS-Biotin-PEG36 or Sulfo-NHS-Biotin (membrane-impermeable versions)
-
Ice-cold PBS (pH 8.0)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Wash cultured cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Biotinylation: Incubate the cells with a solution of the Sulfo-NHS-biotinylation reagent in ice-cold PBS (pH 8.0) for 30 minutes at 4°C with gentle agitation. The concentration of the reagent should be optimized but is typically in the range of 0.1-1.0 mg/mL.
-
Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Affinity Purification: Incubate the clarified lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are now ready for downstream analysis such as Western blotting.
Visualizations
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
Biotinylation is frequently used to study the cell surface expression and internalization of receptors like EGFR. The following diagram illustrates a simplified EGFR signaling cascade, a common subject of such studies.
Caption: Simplified EGFR signaling pathway.
Experimental Workflow: Comparison of Biotinylation Reagents
The following diagram outlines a typical workflow for comparing the efficacy of different biotinylation reagents for labeling cell surface proteins.
Caption: Experimental workflow for comparing biotinylation reagents.
A Comparative Guide to Branched vs. Linear Biotin PEG Linkers for Researchers
In the realm of bioconjugation and assay development, the choice of a linker can significantly impact experimental outcomes. Biotin-polyethylene glycol (PEG) linkers are indispensable tools for attaching biotin to various biomolecules, leveraging the high-affinity interaction between biotin and streptavidin for detection, purification, and targeting applications.[1][2] These linkers are broadly categorized into two architectures: linear and branched. This guide provides an objective comparison of their performance characteristics, supported by established principles and experimental methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific needs.
Structural and Functional Differences
Linear biotin PEG linkers consist of a single, straight PEG chain with a biotin moiety at one end and a reactive group at the other.[3] In contrast, branched biotin PEG linkers feature a central core from which multiple PEG arms extend, each potentially terminating in a biotin molecule.[4][5] This fundamental structural difference underpins their distinct performance attributes.
The PEG component in both linker types enhances water solubility and provides a flexible spacer to minimize steric hindrance between the biotin and the conjugated biomolecule. The length of the PEG chain can be varied to optimize this spacing.
Performance Comparison
The decision between a linear and a branched biotin PEG linker should be guided by the specific requirements of the application, as each offers distinct advantages.
Signal Amplification: Branched biotin PEG linkers are particularly advantageous in applications requiring signal amplification, such as ELISA, Western blotting, and immunohistochemistry. By presenting multiple biotin molecules per conjugated entity, they can recruit a larger number of streptavidin-enzyme conjugates, leading to a stronger signal output. Linear linkers, with their 1:1 biotin-to-biomolecule ratio, do not inherently provide this amplification effect.
Steric Hindrance: The three-dimensional structure of branched PEG linkers can provide superior shielding of the conjugated biomolecule, which can be beneficial in reducing non-specific interactions and protecting the biomolecule from enzymatic degradation. However, the bulkiness of the branched structure itself could potentially cause steric hindrance in certain contexts, for instance, when binding to a sterically constrained epitope. Linear linkers, being less bulky, may be preferable in such scenarios. The flexibility and length of the PEG chain in both linker types are critical factors in mitigating steric hindrance.
Binding Avidity and Kinetics: While the intrinsic affinity of a single biotin for streptavidin remains unchanged, the presentation of multiple biotins by a branched linker can lead to an increase in the overall avidity of the interaction. This is due to the multivalent binding effect, where the dissociation of one biotin molecule is compensated for by the continued binding of others. This can result in a more stable complex.
Drug Delivery and Pharmacokinetics: In the context of drug delivery, particularly with PEGylated therapeutics, branched PEG structures have been shown to offer superior pharmacokinetic profiles compared to their linear counterparts. The greater hydrodynamic volume of branched PEGs can lead to reduced renal clearance and a longer circulation half-life.
Quantitative Data Summary
| Performance Parameter | Linear Biotin PEG Linker | Branched Biotin PEG Linker | Rationale |
| Signal Amplification | Standard (1:1 signal) | High | Multiple biotin moieties per linker allow for the binding of multiple streptavidin-enzyme conjugates. |
| Biotin Loading | Single biotin per linker | High (multiple biotins per linker) | The branched structure inherently allows for the attachment of more than one biotin molecule. |
| Steric Hindrance | Lower intrinsic bulk | Higher intrinsic bulk | The three-dimensional structure of branched linkers is larger than that of linear linkers. |
| Binding Avidity | Monovalent | Potentially Multivalent | The presence of multiple biotins can lead to a higher overall binding strength through multivalent interactions. |
| Solubility | Good | Excellent | The PEG component enhances solubility in both, with branched structures potentially offering a slight advantage. |
| Pharmacokinetics | Good | Excellent | Branched PEGs can lead to a greater hydrodynamic radius, resulting in longer in vivo circulation times. |
Key Experimental Protocols
To empirically determine the optimal linker for a specific application, researchers can perform direct comparative studies. Below are detailed protocols for key experiments.
Protocol 1: Comparative Sandwich ELISA
This protocol allows for the direct comparison of signal output from a biotinylated detection antibody conjugated with either a linear or a branched PEG linker.
Materials:
-
96-well ELISA plates
-
Capture antibody
-
Antigen standard and samples
-
Detection antibody (biotinylated with linear and branched PEG linkers separately)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating, blocking, and wash buffers
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer (100 µL/well). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Antigen Incubation: Add 100 µL/well of antigen standards and samples. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL/well of the detection antibody biotinylated with either the linear or branched PEG linker (prepare separate sets of wells for each). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add 100 µL/well of Streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL/well of TMB substrate. Incubate at room temperature in the dark until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL/well of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the signal-to-noise ratio and the standard curves obtained with the linear versus the branched linker.
References
Safety Operating Guide
Navigating the Disposal of Biotin-PEG36-acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like Biotin-PEG36-acid is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the compound as potentially hazardous, is recommended. This guide provides a comprehensive, step-by-step procedure for its safe and proper disposal, drawing on general principles of laboratory chemical waste management.
Hazard Assessment and Precautionary Measures
While many biotin and PEG compounds are considered non-hazardous, some functionalized derivatives can present risks.[1][2][3] For instance, a Safety Data Sheet for a structurally similar compound, Biotin-PEG3-OH, indicates potential hazards including skin and eye irritation, respiratory irritation, and harm if swallowed. Therefore, it is prudent to handle this compound with standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Immediate Safety and Spill Response
In the event of a spill, the area should be evacuated if necessary, and the spill should be contained using an inert absorbent material such as vermiculite or sand. The absorbed material should then be collected into a suitable container for hazardous chemical waste. Ensure the area is well-ventilated during cleanup.
Proper Disposal Protocol for this compound
The following table outlines the recommended disposal procedure for this compound, categorized by the type of waste.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused or Surplus Solid this compound | 1. Do not dispose of in regular trash or down the drain.[4]2. Collect in its original container or a clearly labeled, compatible chemical waste container.3. The label should read "Hazardous Waste" and include the full chemical name: "this compound".4. Store in a designated satellite accumulation area (SAA) away from incompatible materials.5. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor. | Segregate from strong oxidizing agents. Ensure the container is sealed to prevent dust generation. |
| Contaminated Labware (e.g., glassware, pipette tips) | 1. If grossly contaminated, treat as hazardous waste and place in a designated, labeled container for solid chemical waste.2. For items with minimal residual contamination, triple-rinse with a suitable solvent (e.g., water, if soluble).3. Collect the first two rinsates as hazardous liquid waste.4. After triple-rinsing, the labware can typically be disposed of in the appropriate solid waste stream (e.g., glass waste). | Always consult your institution's specific guidelines for the disposal of contaminated labware. |
| Solutions Containing this compound | 1. Do not pour solutions down the sanitary sewer.2. Collect in a compatible, sealed, and clearly labeled hazardous waste container.3. The label must indicate "Hazardous Waste" and list all chemical constituents with their approximate concentrations.4. Store in a designated satellite accumulation area with secondary containment to prevent spills.5. Arrange for disposal through your institution's EHS department or a licensed chemical waste contractor. | Do not mix with incompatible waste streams. |
| Empty this compound Containers | 1. Triple-rinse the empty container with a suitable solvent.2. Collect the rinsate as hazardous liquid waste.3. Deface or remove the original label to prevent misidentification.4. Once triple-rinsed and the label is defaced, the container may be disposed of in the regular trash or recycled according to institutional policies. | If the container held an acutely hazardous chemical (P-listed), the triple rinsate must also be managed as acute hazardous waste. While this compound is not expected to be P-listed, this is a general best practice. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Logical Relationship of Disposal Steps
The following diagram illustrates the logical dependencies and relationships between the key stages of the chemical waste disposal process.
Caption: Key stages of the chemical disposal process.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining compliance with institutional and regulatory standards.
References
Personal protective equipment for handling Biotin-PEG36-acid
Audience: Researchers, scientists, and drug development professionals.
I. Hazard Identification and Personal Protective Equipment (PPE)
While many biotin and PEG derivatives are not classified as hazardous substances, the toxicological properties of Biotin-PEG36-acid have not been thoroughly investigated.[1] Therefore, it is prudent to handle it as a potentially hazardous substance and use appropriate personal protective equipment.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z.87.1 or equivalent standards.[2][3] | To protect eyes from potential splashes or dust. |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves.[4] Inspect before use and change frequently. | To prevent skin contact. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if handling large quantities or if dust is generated.[2] | To prevent inhalation of dust or aerosols. |
II. Handling and Storage Procedures
Handling:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Temperature: Store at -20°C for long-term stability.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Avoid strong oxidizing agents.
III. First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
IV. Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate the area and ensure adequate ventilation.
-
Containment: Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable container for disposal.
-
Cleaning: Clean the spill area thoroughly with soap and water.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This material may be disposed of as a non-hazardous chemical waste, but it is best to consult with your institution's environmental health and safety (EHS) department.
V. Physical and Chemical Properties (Data from related compounds)
The following table summarizes physical and chemical data from related biotin compounds. Specific data for this compound is limited.
| Property | Value | Source Compound |
| Molecular Formula | C85H165N3O40S | This compound |
| Molecular Weight | 1901.3 g/mol | This compound |
| Appearance | White to off-white solid/powder | Biotin |
| Solubility | Soluble in water | Biotin |
| Melting Point | ~227-229 °C | Biotin |
VI. Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
